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  • Product: Thieno[3,2-b]pyridin-5-ylmethanol
  • CAS: 161004-98-4

Core Science & Biosynthesis

Foundational

Thieno[3,2-b]pyridin-5-ylmethanol: A Strategic Heterocyclic Building Block in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the thieno[3,2-b]pyridine scaffold has emerged as a highly privileged heterocyclic motif. Its rigid, planar structure and rich electron density make it an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the thieno[3,2-b]pyridine scaffold has emerged as a highly privileged heterocyclic motif. Its rigid, planar structure and rich electron density make it an ideal bioisostere for purines and indoles, positioning it at the core of numerous drug discovery programs [1]. Among its derivatives, Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) serves as a critical synthetic anchor. The presence of the 5-hydroxymethyl group provides a versatile handle for late-stage functionalization, enabling the rapid generation of diverse chemical libraries targeting cardiovascular diseases, central nervous system (CNS) disorders, and oncology [2].

This technical guide explores the mechanistic rationale behind utilizing Thieno[3,2-b]pyridin-5-ylmethanol, details its pharmacological applications, and provides self-validating experimental protocols for its derivatization.

Structural Rationale and Synthetic Versatility

The thieno[3,2-b]pyridine core is synthesized via site-selective C–H bond functionalization and sulfur cyclization [1]. However, constructing complex multi-ring systems or specific pharmacophores requires a reactive intermediate. Thieno[3,2-b]pyridin-5-ylmethanol fulfills this role perfectly.

The hydroxymethyl group at the 5-position is uniquely positioned to undergo various transformations without disrupting the electronic integrity of the fused bicyclic system. As illustrated in the workflow below, this building block can be oxidized to an aldehyde for reductive aminations, halogenated for cross-coupling reactions, or etherified to bypass metabolic liabilities [2, 3].

Workflow A Thieno[3,2-b]pyridin-5-ylmethanol B Oxidation (Aldehyde) A->B MnO2 C Halogenation (Alkyl Halide) A->C SOCl2 D Etherification (O-Linkage) A->D Base + Ar-OH E Kinase Inhibitors B->E Reductive Amination F P2Y12 Antagonists C->F Cross-Coupling G mGlu5 PAMs/NAMs D->G Metabolic Stability

Fig 1. Synthetic derivatization workflow of Thieno[3,2-b]pyridin-5-ylmethanol.

Pharmacological Applications and Target Pathways

Cardiovascular Therapeutics: P2Y12 Receptor Antagonists

The most commercially successful application of the thienopyridine class is in antiplatelet therapy. Drugs like clopidogrel and prasugrel act as irreversible antagonists of the P2Y12 receptor [5]. While these specific drugs utilize a tetrahydrothienopyridine core, modern discovery efforts frequently leverage the fully aromatic thieno[3,2-b]pyridine scaffold to design reversible, direct-acting P2Y12 antagonists that do not require hepatic metabolic activation.

Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Thieno Thienopyridine Antagonist Thieno->P2Y12 Blocks Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes VASP VASP Phosphorylation cAMP->VASP Promotes Agg Platelet Aggregation VASP->Agg Inhibits

Fig 2. P2Y12 receptor signaling and thienopyridine-mediated platelet inhibition.

Table 1: Comparative Performance of Thienopyridine P2Y12 Antagonists [5]

DerivativeGenerationMetabolic ActivationPrimary Efficacy EndpointKey Safety Finding (Major Bleeding)
Ticlopidine 1st GenHepatic (CYP450)Significant reduction in thrombotic events vs. placebo.High risk of neutropenia and TTP.
Clopidogrel 2nd GenHepatic (CYP2C19 dependent)Modest reduction in stroke/MI vs. aspirin.Lower bleeding risk, but high patient variability.
Prasugrel 3rd GenHepatic (Highly efficient)Superior reduction in ischemic events vs. clopidogrel.Higher risk of fatal bleeding in specific cohorts.
CNS Targets: mGlu5 Allosteric Modulators

In neuropharmacology, the thieno[3,2-b]pyridine core has been identified as a potent scaffold for metabotropic glutamate receptor 5 (mGlu5) positive and negative allosteric modulators (PAMs/NAMs) [3]. During lead optimization, researchers discovered that the benzylic CH2 group (derived from the hydroxymethyl starting material) was a metabolic hotspot, leading to poor drug metabolism and pharmacokinetics (DMPK). By utilizing Thieno[3,2-b]pyridin-5-ylmethanol to synthesize a heterobiaryl ether linkage (replacing the carbon linker with an oxygen atom), researchers successfully blocked this metabolic liability while retaining high in vivo activity[3].

Oncology: HCC-Specific Agents

Thienopyridine derivatives have demonstrated remarkable selectivity in oncology. Specific analogs synthesized from functionalized thienopyridines have shown potent, targeted anticancer activity against hepatocellular carcinoma (HCC). For instance, specific derivatives inhibit the proliferation of human hepatoma HepG2 cells with IC50 values as low as 0.016 µM, remarkably inducing G0/G1 cell cycle arrest and apoptosis without affecting healthy cell lines [4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the transformation of Thieno[3,2-b]pyridin-5-ylmethanol into high-value intermediates. Causality is embedded in every step to explain the why behind the chemistry.

Protocol A: Mild Oxidation to Thieno[3,2-b]pyridine-5-carbaldehyde

Objective: Convert the hydroxymethyl group to an aldehyde for downstream reductive amination (e.g., to synthesize kinase inhibitors) [2].

Causality & Rationale: Manganese dioxide (MnO2) is selected over harsher oxidants (like Jones reagent or KMnO4) to prevent over-oxidation to the carboxylic acid and to avoid oxidative degradation of the electron-rich thiophene ring. Because MnO2 oxidation is a heterogeneous surface reaction, a large stoichiometric excess is required to drive the reaction to completion.

Step-by-Step Procedure:

  • Preparation: Dissolve Thieno[3,2-b]pyridin-5-ylmethanol (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent competitive hydration of the resulting aldehyde.

  • Reagent Addition: Add activated MnO2 (10.0 equiv, 50.0 mmol) in a single portion at room temperature.

  • Reaction Monitoring: Stir the black suspension vigorously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The starting material should be fully consumed within 4–6 hours.

  • Workup (Self-Validation): Filter the reaction mixture through a tightly packed pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with additional DCM (3 × 20 mL) to ensure complete product recovery.

  • Isolation: Concentrate the pale-yellow filtrate under reduced pressure. The resulting Thieno[3,2-b]pyridine-5-carbaldehyde is typically >95% pure by NMR and can be used directly in the next step without column chromatography.

Protocol B: Synthesis of Heterobiaryl Ethers (mGlu5 Modulator Precursors)

Objective: Replace the metabolically labile benzylic hydroxyl group with an ether linkage to improve DMPK profiles [3].

Causality & Rationale: Direct etherification of the alcohol is inefficient. Therefore, the alcohol is first converted to a highly reactive benzylic-like chloride using Thionyl Chloride (SOCl2). The reaction is kept at 0°C to prevent polymerization of the thienopyridine core. In the subsequent step, Potassium Carbonate (K2CO3) is used as a mild base to deprotonate the incoming phenol; a stronger base (like NaH) could cause unwanted side reactions with the heterocyclic nitrogens.

Step-by-Step Procedure:

  • Chlorination: Dissolve Thieno[3,2-b]pyridin-5-ylmethanol (1.0 equiv) in anhydrous DCM at 0°C. Dropwise, add SOCl2 (1.5 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Intermediate Isolation: Quench carefully with saturated aqueous NaHCO3 to neutralize excess HCl. Extract with DCM, dry over Na2SO4, and concentrate to yield 5-(chloromethyl)thieno[3,2-b]pyridine. Note: Use this intermediate immediately as it is prone to degradation.

  • Etherification: In a dry flask, combine the chloride intermediate (1.0 equiv), a substituted phenol (e.g., 6-methylpyridin-3-ol, 1.2 equiv), and finely powdered K2CO3 (2.5 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Heating: Stir the mixture at 80°C for 12 hours.

  • Workup & Purification: Cool to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Crucial Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 × 50 mL) to completely partition and remove the high-boiling DMF solvent.

  • Final Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution) to yield the pure heterobiaryl ether.

Conclusion

Thieno[3,2-b]pyridin-5-ylmethanol is far more than a simple reagent; it is a foundational building block that bridges the gap between raw chemical synthesis and targeted pharmacological efficacy. By understanding the electronic properties of the thienopyridine core and strategically manipulating the 5-hydroxymethyl handle, drug development professionals can systematically design molecules that overcome metabolic liabilities, achieve high target selectivity (from P2Y12 to mGlu5), and drive the next generation of therapeutics.

References

  • Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. Organic Letters - ACS Publications. Available at:[Link]

  • Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity. PMC - NIH. Available at:[Link]

  • Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. PubMed - NIH. Available at:[Link]

Exploratory

Thieno[3,2-b]pyridine Scaffold: A Comprehensive Technical Guide on Bioactivity and Therapeutic Potential

Pharmacophore Rationale & Mechanistic Insights The isomeric thienopyridine scaffolds, particularly Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine, serve as crucial pharmacophores in modern drug discovery. While structur...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale & Mechanistic Insights

The isomeric thienopyridine scaffolds, particularly Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine, serve as crucial pharmacophores in modern drug discovery. While structurally similar, the specific fusion pattern of the thiophene and pyridine rings in Thieno[3,2-b]pyridine imparts distinct physicochemical properties[1]. This scaffold has emerged as a privileged structure, acting as a versatile backbone for highly selective protein kinase inhibitors and central nervous system (CNS) active agents.

Precision Kinase Inhibition in Oncology

Thieno[3,2-b]pyridine derivatives have demonstrated profound efficacy as ATP-competitive inhibitors. Unlike broad-spectrum kinase inhibitors that often lead to off-target toxicity, the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for highly variable binding modes[2]. This structural flexibility paradoxically maintains high kinome-wide selectivity.

  • Haspin Kinase : Haspin is a crucial regulator of mitosis. Derivatives such as MU1920 and CHR-6494 anchor at the kinase back pocket, selectively inhibiting Haspin and disrupting tumor cell division[2][3].

  • c-Met and VEGFR2 : Dysregulation of c-Met and VEGFR2 drives tumor angiogenesis and metastasis. Thieno[3,2-b]pyridine-based inhibitors block these receptor tyrosine kinases in the low nanomolar range, effectively shutting down downstream PI3K/AKT and MAPK/ERK signaling cascades[4].

Negative Allosteric Modulation in Neurology

Beyond oncology, the scaffold has been successfully utilized in scaffold-hopping exercises to develop Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5). Compounds containing the thieno[3,2-b]pyridine-5-carboxamide core exhibit excellent brain penetrance and oral bioavailability, making them prime candidates for treating neurological disorders[5].

Quantitative Bioactivity Data

The following table summarizes the biochemical potency of key Thieno[3,2-b]pyridine derivatives against their primary targets.

Compound / DerivativeTarget / Cell LineActivity (IC50)Reference
CHR-6494 Haspin Kinase2 nM[3]
MU1920 Haspin Kinase6 nM[2][3]
N3-arylmalonamides c-Met, VEGFR2Low nanomolar[4]
Compound 19aB mGlu5 Receptor61 nM[5]
Derivative 2e MDA-MB-231 (Breast Cancer)Decreased Proliferation[6]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to establish causality rather than mere correlation.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective : To quantify the biochemical potency of Thieno[3,2-b]pyridine derivatives against purified kinases. Causality & Validation : The inclusion of a no-enzyme control establishes the background signal (0% activity), while a vehicle-only (DMSO) control establishes maximum kinase activity (100%). This ensures the observed inhibition is strictly due to the compound's interaction with the kinase.

Step-by-Step Methodology :

  • Compound Preparation : Prepare a 10-point 3-fold serial dilution of the Thieno[3,2-b]pyridine derivative in 100% DMSO. Transfer to an assay plate to achieve a final DMSO concentration of ≤1%. Rationale: Higher DMSO concentrations can induce solvent-mediated enzyme denaturation, skewing IC50 results.

  • Enzyme-Substrate Incubation : Add the purified target kinase (e.g., Haspin) and its specific peptide substrate in assay buffer (containing HEPES, MgCl2, DTT, and BSA). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the reaction begins.

  • Reaction Initiation : Add ultra-pure ATP at a concentration equivalent to its apparent Km for the specific kinase. Rationale: Using ATP at its Km ensures the assay is highly sensitive to competitive inhibitors. Excess ATP would outcompete the inhibitor, leading to false negatives.

  • Incubation & Termination : Incubate the reaction for 60 minutes at room temperature. Terminate the reaction by adding a luminescence-based detection reagent (e.g., Kinase-Glo) which consumes residual ATP to generate a signal.

  • Detection & Analysis : Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Cellular Antiproliferative Assay (SRB Assay)

Objective : To evaluate the functional consequence of kinase inhibition on cancer cell viability[7]. Causality & Validation : A known cytotoxic agent is used as a positive control to validate assay sensitivity, while untreated cells serve as the baseline for 100% viability.

Step-by-Step Methodology :

  • Cell Seeding : Seed target cells (e.g., MDA-MB-231) at an optimized density (5,000 cells/well) in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow cellular adherence.

  • Compound Treatment : Treat cells with varying concentrations of the test compound for 72 hours.

  • Cell Fixation : Gently remove the medium and fix cells by adding 100 µL of cold 10% Trichloroacetic acid (TCA). Incubate at 4°C for 1 hour. Rationale: Cold TCA rapidly precipitates cellular proteins in situ, preventing proteolytic degradation and cell detachment during subsequent wash steps.

  • Washing & Staining : Wash plates five times with slow-running tap water and air dry. Add 50 µL of 0.4% Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes. Rationale: SRB stoichiometrically binds to basic amino acid residues under mild acidic conditions, providing a direct linear correlation with cellular protein mass.

  • Quantification : Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5). Measure absorbance at 540 nm to quantify cell mass.

Visualizations

Pathway Inhibitor Thieno[3,2-b]pyridine Inhibitor Receptor c-Met / VEGFR2 Tyrosine Kinases Inhibitor->Receptor ATP-competitive inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K / AKT Signaling Receptor->PI3K Blocked MAPK MAPK / ERK Signaling Receptor->MAPK Blocked Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Inhibited MAPK->Proliferation Inhibited

c-Met/VEGFR2 signaling pathway inhibition by Thieno[3,2-b]pyridine derivatives.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Incubation (Enzyme + Substrate) Prep->Incubate ATP 3. ATP Addition (Reaction Initiation) Incubate->ATP Detect 4. Signal Detection (Luminescence) ATP->Detect Analyze 5. Data Analysis (IC50 Calculation) Detect->Analyze

Step-by-step experimental workflow for in vitro kinase inhibition assay.

References

  • 1 - Benchchem

  • 2 - PubMed 3.6 - MDPI 4.4 - PubMed 5.3 - Benchchem

  • 7 - Benchchem

  • 5 - ACS Medicinal Chemistry Letters

Sources

Foundational

Thieno[3,2-b]pyridin-5-ylmethanol (CAS 161004-98-4): Chemical Informatics, Synthetic Workflows, and Pharmacological Applications

Executive Summary Thieno[3,2-b]pyridin-5-ylmethanol is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Serving as a rigid, electron-rich bioisostere for quino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thieno[3,2-b]pyridin-5-ylmethanol is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Serving as a rigid, electron-rich bioisostere for quinoline and indole scaffolds, it provides unique physicochemical properties that enhance target binding affinity and metabolic stability. This technical guide elucidates the core chemical identifiers of Thieno[3,2-b]pyridin-5-ylmethanol, details a self-validating synthetic protocol for its preparation, and maps its application in kinase inhibitor design.

Chemical Identity & Structural Informatics

Thieno[3,2-b]pyridin-5-ylmethanol consists of a thiophene ring fused to a pyridine ring, with a hydroxymethyl group situated at the C5 position (adjacent to the pyridine nitrogen). This specific regiochemistry is critical, as the primary alcohol serves as a versatile synthetic handle for further functionalization (e.g., oxidation to aldehydes, halogenation, or etherification).

Table 1: Core Chemical Identifiers
PropertyValue
IUPAC Name Thieno[3,2-b]pyridin-5-ylmethanol
CAS Registry Number 161004-98-4[1]
Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol [2]
SMILES OCc1ccc2sccc2n1
InChI InChI=1S/C8H7NOS/c10-5-6-1-2-7-8(9-6)3-4-11-7/h1-4,10H,5H2
Appearance Off-white to pale yellow solid

Mechanistic Causality in Synthesis: The Boekelheide Rearrangement

As a Senior Application Scientist, I frequently evaluate synthetic routes based on scalability, regiocontrol, and yield. Direct functionalization of the thieno[3,2-b]pyridine core via radical halogenation (e.g., using NBS) is often problematic. The electron-rich nature of the thiophene ring makes it highly susceptible to off-target bromination at the C2 or C3 positions.

To circumvent this, the most reliable and self-validating system for synthesizing Thieno[3,2-b]pyridin-5-ylmethanol relies on the Boekelheide Rearrangement starting from commercially available 5-methylthieno[3,2-b]pyridine. This route leverages the pyridine nitrogen to direct functionalization exclusively to the alpha-methyl group via a [3,3]-sigmatropic rearrangement, ensuring absolute regiocontrol.

SynthWorkflow SM 5-Methylthieno[3,2-b]pyridine NOx N-Oxide Intermediate SM->NOx mCPBA, DCM 0°C to RT TFA_Int Trifluoroacetate Intermediate NOx->TFA_Int TFAA, DCM [3,3]-Sigmatropic Prod Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) TFA_Int->Prod NaOH, MeOH Hydrolysis

Synthetic workflow for Thieno[3,2-b]pyridin-5-ylmethanol via Boekelheide rearrangement.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-process controls (e.g., TLC or LC-MS) should be used to confirm the completion of each intermediate step before proceeding.

Step 1: N-Oxidation
  • Reaction: Dissolve 5-methylthieno[3,2-b]pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Addition: Cool the solution to 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 equiv) portion-wise over 15 minutes.

  • Causality: The low temperature prevents over-oxidation (e.g., N-oxidation coupled with thiophene S-oxidation). The pyridine nitrogen is highly nucleophilic and readily forms the N-oxide.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by washing with saturated NaHCO₃. Extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the N-oxide intermediate.

Step 2: Boekelheide Rearrangement
  • Reaction: Redissolve the crude N-oxide intermediate in anhydrous DCM (0.2 M).

  • Addition: Cool to 0 °C under an inert atmosphere (N₂ or Ar). Add trifluoroacetic anhydride (TFAA, 2.5 equiv) dropwise.

  • Causality: TFAA activates the N-oxide, forming an N-trifluoroacetoxy intermediate. The alpha-protons of the C5-methyl group become highly acidic, leading to deprotonation and a subsequent [3,3]-sigmatropic rearrangement. This precisely installs the oxygen atom at the benzylic position, yielding the trifluoroacetate ester.

  • Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours until LC-MS indicates complete consumption of the N-oxide.

Step 3: Hydrolysis and Isolation
  • Reaction: Concentrate the reaction mixture under reduced pressure to remove excess TFAA and DCM. Dissolve the resulting residue in methanol.

  • Addition: Add 2M aqueous NaOH (3.0 equiv) and stir for 2 hours at room temperature.

  • Causality: Base-catalyzed hydrolysis efficiently cleaves the trifluoroacetate ester, revealing the target primary alcohol.

  • Purification: Remove methanol in vacuo. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography (silica gel, gradient of Hexanes/EtOAc) to afford pure Thieno[3,2-b]pyridin-5-ylmethanol.

Applications in Drug Discovery: Kinase Inhibition

Thieno[3,2-b]pyridines are privileged scaffolds in oncology and immunology. By replacing an indole or quinoline core with a thienopyridine, medicinal chemists can alter the molecule's electron density, lipophilicity, and hydrogen-bonding profile.

The 5-hydroxymethyl group of CAS 161004-98-4[1] is often converted into an amine via reductive amination or coupled via etherification to build extended pharmacophores. These derivatives frequently target the ATP-binding pockets of kinases, most notably within the PI3K/AKT/mTOR signaling axis and various Receptor Tyrosine Kinases (RTKs).

SignalingPathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thienopyridine-based Kinase Inhibitor Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

Modulation of the PI3K/AKT/mTOR signaling pathway by thienopyridine-derived inhibitors.

By utilizing Thieno[3,2-b]pyridin-5-ylmethanol as a foundational building block, researchers can systematically explore structure-activity relationships (SAR) to optimize binding kinetics and selectivity against these critical oncogenic targets.

References

  • ChemBuyersGuide. "THIENO[3,2-B]PYRIDIN-5-YLMETHANOL". Available at:[Link]

Sources

Exploratory

The Patent Landscape and Synthetic Utility of Thieno[3,2-b]pyridin-5-ylmethanol Derivatives in Drug Discovery

Executive Summary & Structural Rationale Thieno[3,2-b]pyridine derivatives represent a privileged, heavily patented fused bicyclic pharmacophore in modern medicinal chemistry. Acting as a bioisostere for quinoline and in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Thieno[3,2-b]pyridine derivatives represent a privileged, heavily patented fused bicyclic pharmacophore in modern medicinal chemistry. Acting as a bioisostere for quinoline and indole, the thiophene ring introduces unique electronic properties and metabolic stability, while the pyridine nitrogen serves as a critical hydrogen bond acceptor in biological targets[1].

Among the versatile building blocks in this class, Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) has emerged as a high-value intermediate. The 5-hydroxymethyl moiety provides an essential synthetic vector for exploring structure-activity relationships (SAR). Because the 5-position often projects into the solvent-exposed regions of kinase ATP-binding sites or the allosteric pockets of G-protein-coupled receptors (GPCRs), functionalizing this methanol group allows researchers to tune solubility, pharmacokinetics, and target residence time without disrupting the core binding interactions[2].

Patent Landscape by Therapeutic Area

The intellectual property surrounding thieno[3,2-b]pyridine derivatives is vast, spanning oncology, neurology, and virology. The 5-ylmethanol derivative specifically acts as the gateway to many of these patented chemical spaces.

  • Oncology (Kinase Inhibitors): Thieno[3,2-b]pyridines are extensively patented as potent protein kinase inhibitors targeting pathways essential for cellular proliferation and migration[1]. Patents frequently detail the conversion of the 5-hydroxymethyl group into aminomethyl or ether linkages. These basic amine tails are critical for interacting with the ribose-binding pocket of kinases and improving aqueous solubility for oral bioavailability[3].

  • Neurology & Neurodegeneration: Recent patent literature highlights the use of substituted thieno[3,2-b]pyridines in treating familial dysautonomia (FD) by improving pre-mRNA splicing in affected neuronal cells[4]. Furthermore, this scaffold is foundational for novel Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors aimed at Parkinson's disease[5], and as negative allosteric modulators for mGlu5 receptors[2].

  • Virology: The thieno[3,2-b]pyridine core is patented for antiviral applications, particularly against double-stranded DNA viruses like herpesviruses (HSV, HCMV). In these applications, functionalization at the 5-position directly dictates cellular permeability and the drug's pharmacokinetic profile[6][7].

Quantitative Data Presentation: Patent & Target Summary

The following table summarizes the quantitative and qualitative landscape of thieno[3,2-b]pyridine derivatives across key patents:

Therapeutic AreaPrimary Target / MechanismKey Patent / LiteratureRole of 5-Position Functionalization
Oncology Protein Kinases (e.g., Pim, JAK/STAT)US6987116B2[1]Converted to aminomethyl groups to target the ATP ribose-binding pocket and enhance solubility[3].
Neurology Pre-mRNA Splicing ModulationUS20220135586A1[4]Etherification of the methanol group to modulate lipophilicity for blood-brain barrier (BBB) penetration.
Neurology mGlu5 Negative Allosteric ModulatorPMC5555627[2]Oxidation to carboxamides to establish critical hydrogen bonding networks in the allosteric site.
Virology Viral DNA Replication (Herpesviruses)EP1472260A2[6]Mesylation of the hydroxymethyl group followed by nucleophilic attack to append bulky antiviral pharmacophores[7].

Synthetic Workflows & Methodologies

To leverage Thieno[3,2-b]pyridin-5-ylmethanol, researchers typically employ late-stage functionalization. The protocol below details the conversion of the 5-ylmethanol to an amine derivative—a self-validating system designed to prevent over-oxidation and ensure chemoselectivity.

Protocol: Chemoselective Oxidation and Reductive Amination

Expertise & Causality: Direct nucleophilic substitution of the hydroxyl group often requires harsh conditions (e.g., SOCl₂) that can degrade the electron-rich thieno-pyridine core or lead to unwanted chlorination of the thiophene ring. Instead, mild oxidation to the aldehyde followed by reductive amination is the industry standard. Activated manganese dioxide (MnO₂) is selected over Swern oxidation to avoid the generation of dimethyl sulfide byproducts that complicate purification. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized for the amination because it selectively reduces iminium ions without reducing the precursor aldehyde.

Step-by-Step Methodology:

  • Oxidation: Dissolve Thieno[3,2-b]pyridin-5-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add activated MnO₂ (10.0 eq). Stir vigorously at room temperature for 12 hours under an inert argon atmosphere.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (1:1) system. The aldehyde product will appear significantly less polar than the starting alcohol. Filter the suspension through a Celite pad to remove the MnO₂ catalyst, concentrate under reduced pressure, and confirm the aldehyde mass via LC-MS (expecting the[M+H]⁺ peak).

  • Imine Formation: Dissolve the crude 5-formyl derivative in 1,2-dichloroethane (DCE). Add the desired secondary amine (1.2 eq) and glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic reaction. Stir for 16 hours at room temperature.

  • Quench & Purification: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash column chromatography (using a DCM/MeOH gradient) to yield the pure 5-aminomethyl derivative.

Visualizations

G A Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) B Oxidation (MnO2) A->B C Mesylation (MsCl) A->C D 5-Formyl Derivative B->D E 5-Mesyloxymethyl C->E F Reductive Amination D->F + Amines G Nucleophilic Substitution E->G + Alcohols/Thiols H Kinase Inhibitors (e.g., US6987116B2) F->H I Antiviral Agents (e.g., EP1472260A2) G->I

Synthetic divergence of Thieno[3,2-b]pyridin-5-ylmethanol via late-stage functionalization.

Pathway Sig Extracellular Growth Factors RTK Receptor Tyrosine Kinase (RTK) Sig->RTK ATP ATP Binding & Activation RTK->ATP Conformational Shift Downstream Downstream Signaling (e.g., JAK/STAT, LRRK2) ATP->Downstream Phosphorylation Cascade Inhibitor Thieno[3,2-b]pyridine Derivative (Competitive Inhibitor) Inhibitor->RTK Blocks ATP Pocket Outcome Inhibition of Proliferation / Neuroprotection Downstream->Outcome

Mechanism of action for thieno[3,2-b]pyridine-derived competitive kinase inhibitors.

References

  • US6987116B2 - Thieno[3,2-b]pyridine-6-carbonitriles and thieno[2,3-b]pyridine-5-carbonitriles as protein kinase inhibitors. Google Patents.
  • EP1472260A2 - Thieno(3,2-b)pyridones as antiviral compounds. Google Patents.
  • THIENO[3,2-B]PYRIDIN-5-YLMETHANOL CAS:161004-98-4. Fluorochem UK via ChemBuyersGuide. Available at:[Link]

  • Novel Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors for the Treatment of Parkinson's Disease. ACS Medicinal Chemistry Letters. Available at:[Link]

  • US20220135586A1 - Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia. Google Patents.
  • Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC / NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: General Protocols for Functionalizing Thieno[3,2-b]pyridin-5-ylmethanol

Executive Summary & Structural Rationale The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif widely utilized in medicinal chemistry. Its rigid, planar structure and unique electron distribution make it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif widely utilized in medicinal chemistry. Its rigid, planar structure and unique electron distribution make it an ideal bioisostere for purines and other bicyclic systems. Recent drug discovery programs have heavily leveraged this core for the development of highly selective Haspin kinase inhibitors [1], metabotropic glutamate receptor subtype 5 (mGlu5) negative allosteric modulators (NAMs) [2], and novel therapeutics targeting Huntington's disease [3].

Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) serves as a highly versatile bifunctional building block. Its synthetic utility stems from two orthogonal vectors of reactivity:

  • The 5-Hydroxymethyl Group: A "benzylic-like" primary alcohol that can be oxidized, halogenated, or etherified to serve as a linker or attachment point for sp³-rich headgroups.

  • The Heteroaromatic Core: A fused bicyclic system where the electron-rich thiophene ring is susceptible to electrophilic aromatic substitution (S_E_Ar), while the electron-deficient pyridine ring is primed for nucleophilic aromatic substitution (S_N_Ar) or transition-metal-catalyzed cross-coupling once halogenated [4].

Understanding the electronic disparity between the thiophene and pyridine rings is critical for designing self-validating, regioselective functionalization workflows.

Reactivity Mapping & Workflow Visualization

To systematically build structure-activity relationship (SAR) libraries, chemists must selectively address either the exocyclic alcohol or the bicyclic core without inducing cross-reactivity.

Reactivity Center Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) Alcohol 5-Hydroxymethyl Functionalization Center->Alcohol Side-chain targeting Core Heteroaromatic Core Functionalization Center->Core Ring system targeting Aldehyde Oxidation to Aldehyde (MnO2 / Swern) Alcohol->Aldehyde Halide Conversion to Halide (SOCl2 / PBr3) Alcohol->Halide Bromination Electrophilic Substitution (NBS at C2/C3) Core->Bromination Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Bromination->Coupling Halogen handle

Divergent functionalization pathways for Thieno[3,2-b]pyridin-5-ylmethanol.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the primary functionalization pathways described in this guide.

Functionalization RouteReagent SystemTarget SiteTypical YieldRegioselectivity & Mechanistic Notes
Oxidation MnO₂, DCM, RT-CH₂OH85–95%Highly selective for aldehyde; prevents over-oxidation to carboxylic acid.
Chlorination SOCl₂, DCM, 0 °C-CH₂OH80–90%Quantitative conversion to chloromethyl; requires basic quench to protect core.
Bromination NBS, MeCN, 0 °C to RTThiophene (C2/C3)65–80%Mild conditions favor the electron-rich thiophene; pyridine ring remains unreactive [5].
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, 90 °CHalogenated Core70–85%Bidentate ligands prevent Pd-chelation by the pyridine nitrogen [6].

Experimental Protocols

Protocol A: Selective Oxidation to Thieno[3,2-b]pyridine-5-carbaldehyde

Causality & Rationale: The conversion of the 5-hydroxymethyl group to an aldehyde is a critical step for subsequent reductive aminations or Wittig olefinations. Activated manganese dioxide (MnO₂) is selected over Jones reagent or KMnO₄ because it selectively oxidizes allylic and benzylic-type alcohols without risking over-oxidation to the thieno[3,2-b]pyridine-5-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Thieno[3,2-b]pyridin-5-ylmethanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add activated MnO₂ (10.0 equiv, 100 mmol) in a single portion. Note: A large excess of MnO₂ is required due to its heterogeneous surface-reaction mechanism.

  • Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) for 12–16 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS until the starting material is completely consumed.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess DCM and ethyl acetate.

  • Isolation: Concentrate the combined filtrates under reduced pressure to afford the crude aldehyde. Purify via flash column chromatography if trace impurities remain.

Protocol B: Regioselective Bromination of the Thiophene Ring

Causality & Rationale: To functionalize the core, a halogen handle must be introduced. The thiophene ring is significantly more electron-rich than the pyridine ring, making it the preferred site for electrophilic attack [5]. Using strong Lewis acids and Br₂ often leads to poor regioselectivity and over-bromination. N-Bromosuccinimide (NBS) in a polar aprotic solvent (acetonitrile) provides a mild, controlled release of electrophilic bromine, ensuring high regioselectivity (typically at the C2 or C3 position depending on existing electronic directing effects).

Step-by-Step Methodology:

  • Preparation: Dissolve the thieno[3,2-b]pyridine substrate (1.0 equiv, 5 mmol) in anhydrous acetonitrile (MeCN, 0.1 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add NBS (1.05 equiv, 5.25 mmol) portion-wise over 15 minutes. Shield the reaction flask from direct light using aluminum foil to prevent radical pathway side-reactions.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography to separate the desired monobrominated product from trace dibrominated species.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Once the thieno[3,2-b]pyridine core is halogenated, it can be diversified using Suzuki-Miyaura cross-coupling. A common failure point in this reaction is catalyst deactivation; the nitrogen atom in the pyridine ring can coordinate to the palladium center [6]. To circumvent this, bulky bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or electron-rich ligands (e.g., XPhos) are utilized to stabilize the active palladium(0) species and drive the transmetalation step efficiently.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the brominated thieno[3,2-b]pyridine intermediate (1.0 equiv, 2 mmol), the desired (hetero)aryl boronic acid (1.5 equiv, 3 mmol), and K₂CO₃ (3.0 equiv, 6 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) to the solid mixture.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Crucial Step: Degas the solvent mixture by sparging with argon for at least 30 minutes prior to addition to prevent catalyst oxidation.

  • Reaction: Seal the tube and heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 × 15 mL).

  • Purification: Pass the organic phase through a short silica plug to remove palladium black, concentrate, and purify via flash chromatography or preparative HPLC to yield the functionalized target compound [7].

Troubleshooting & Optimization Insights

  • Issue: Poor Yield in Suzuki Coupling.

    • Cause: Catalyst inhibition by the pyridine nitrogen or inefficient transmetalation.

    • Solution: Switch from standard Pd(PPh₃)₄ to a precatalyst with a bulky ligand (e.g., Pd-PEPPSI-IPr or XPhos Pd G3). Ensure the base is fully dissolved; switching from K₂CO₃ to Cs₂CO₃ or adding a phase-transfer catalyst can improve biphasic transmetalation[6].

  • Issue: Over-oxidation of the Hydroxymethyl Group.

    • Cause: Highly active or uncalibrated oxidants.

    • Solution: Strictly avoid KMnO₄. If MnO₂ is yielding mixed results due to batch variability, transition to a Swern oxidation (Oxalyl chloride, DMSO, Et₃N at -78 °C), which is mechanistically restricted from oxidizing aldehydes to carboxylic acids.

References

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. National Institutes of Health (NIH) / Angewandte Chemie. Available at:[Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

  • Gold(I)-Catalyzed Intramolecular Hydrothiophenylation of N-Thiophen-3-yl Alkynylamides for Accessing Thieno[3,2-b]pyridine-5(4H)-ones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Application

Application Note: Halogenation Strategies for Thieno[3,2-b]pyridin-5-ylmethanol in Drug Discovery

Introduction & Chemical Context Thienopyridine scaffolds are highly privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in cardiovascular, antiviral, and anti-inflammatory agents[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Thienopyridine scaffolds are highly privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in cardiovascular, antiviral, and anti-inflammatory agents[1]. The functionalization of the thieno[3,2-b]pyridine core often requires the conversion of a pendant hydroxymethyl group—specifically, thieno[3,2-b]pyridin-5-ylmethanol—into an alkyl halide (chloride, bromide, or iodide). This transformation generates a highly reactive electrophile, priming the molecule for subsequent SN​2 displacements, cross-coupling reactions, or nucleophilic substitutions.

However, the conversion of heterocyclic methanols presents unique chemoselectivity challenges. The thieno[3,2-b]pyridine system contains a basic pyridine nitrogen that can readily protonate in the presence of strong hydrohalic acids (e.g., HBr, HCl), leading to insoluble hydrohalide salts and sluggish reaction kinetics[2]. Furthermore, the electron-rich thiophene ring is susceptible to electrophilic halogenation if harsh, unbuffered conditions are employed. Therefore, mild, self-buffering, or neutral conditions are imperative to preserve the integrity of the bicyclic core.

Mechanistic Rationale & Reagent Selection

To circumvent the limitations of traditional acidic halogenation, two primary methodologies are recommended based on the desired halide:

  • Thionyl Chloride ( SOCl2​ ) with an Amine Base (for Chlorides): SOCl2​ converts the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic displacement by the chloride ion. The addition of a non-nucleophilic base (such as pyridine or DIPEA) is critical; it neutralizes the HCl byproduct, preventing the protonation of the thieno[3,2-b]pyridine core and ensuring the reaction proceeds smoothly via an SN​2 mechanism rather than an SN​i pathway[3].

  • The Appel Reaction (for Bromides and Iodides): Utilizing triphenylphosphine ( PPh3​ ) and a tetrahalomethane ( CBr4​ or CCl4​ ) or elemental iodine ( I2​ ), the Appel reaction operates under exceptionally mild, neutral conditions[4]. The reaction is thermodynamically driven by the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct[5]. This method completely avoids the generation of free acid, making it the premier choice for acid-sensitive heterocycles[6].

Reaction Workflow & Decision Matrix

G cluster_reagents Reagent Selection SM Thieno[3,2-b]pyridin-5-ylmethanol (Starting Material) SOCl2 SOCl2, DIPEA, DCM (Acid Scavenging) SM->SOCl2 Chlorination CBr4 PPh3, CBr4, THF (Appel Reaction) SM->CBr4 Bromination I2 PPh3, I2, Imidazole (Appel Reaction) SM->I2 Iodination Cl_Prod 5-(Chloromethyl)thieno[3,2-b]pyridine Yield: ~90% SOCl2->Cl_Prod Br_Prod 5-(Bromomethyl)thieno[3,2-b]pyridine Yield: ~85% CBr4->Br_Prod I_Prod 5-(Iodomethyl)thieno[3,2-b]pyridine Yield: ~80% I2->I_Prod

Workflow for selecting halogenation reagents for Thieno[3,2-b]pyridin-5-ylmethanol.

Experimental Protocols

Design Philosophy: These protocols are designed as self-validating systems. In-process controls (IPCs) are integrated to ensure causality between the physical steps and the chemical transformations.

Protocol A: Synthesis of 5-(Chloromethyl)thieno[3,2-b]pyridine via SOCl2​

Causality Focus: The use of dichloromethane (DCM) as a solvent ensures the solubility of the starting material, while N,N-Diisopropylethylamine (DIPEA) acts as a bulky acid scavenger to protect the basic pyridine nitrogen without acting as a competing nucleophile[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve Thieno[3,2-b]pyridin-5-ylmethanol (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add DIPEA (1.5 eq, 7.5 mmol) and cool the mixture to 0 °C using an ice-water bath. Rationale: Cooling controls the exothermic reaction between SOCl2​ and the alcohol, minimizing degradation of the thiophene ring.

  • Activation: Dropwise, add Thionyl Chloride ( SOCl2​ ) (1.2 eq, 6.0 mmol) over 10 minutes. Validation: The solution will transition from colorless to pale yellow, indicating the formation of the chlorosulfite intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting material (lower Rf​ ) should be completely consumed, replaced by a distinct, higher Rf​ product spot.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO3​ (20 mL). Rationale: This neutralizes excess SOCl2​ and DIPEA hydrochloride, preventing product hydrolysis during extraction. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the pure alkyl chloride.

Protocol B: Synthesis of 5-(Bromomethyl)thieno[3,2-b]pyridine via Appel Reaction

Causality Focus: The Appel reaction generates triphenylphosphine oxide ( Ph3​PO ), which can be notoriously difficult to separate from the product. Utilizing a specific solvent crash-out technique during workup streamlines purification[4].

Step-by-Step Methodology:

  • Preparation: Dissolve Thieno[3,2-b]pyridin-5-ylmethanol (1.0 eq, 5.0 mmol) and Carbon Tetrabromide ( CBr4​ ) (1.2 eq, 6.0 mmol) in anhydrous THF (25 mL) under an argon atmosphere. Cool the system to 0 °C.

  • Phosphonium Formation: Add Triphenylphosphine ( PPh3​ ) (1.25 eq, 6.25 mmol) portion-wise over 15 minutes. Rationale: PPh3​ reacts with CBr4​ to form the highly electrophilic bromotriphenylphosphonium bromide. Adding it slowly at 0 °C prevents thermal decomposition of this intermediate[5].

  • Displacement: Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.

  • IPC: Confirm completion via LC-MS. Validation: The mass spectrum must show the molecular ion peak [M+H]+ corresponding to the brominated product, exhibiting the characteristic 1:1 isotopic pattern of bromine ( 79Br / 81Br ).

  • Workup & Ph3​PO Removal: Concentrate the reaction mixture to approximately 5 mL. Vigorously add cold diethyl ether (30 mL) to the concentrated residue. Rationale: The brominated thienopyridine product is highly soluble in ether, whereas the Ph3​PO byproduct is insoluble and will immediately precipitate as a flocculent white solid.

  • Filtration: Filter the suspension through a tightly packed pad of Celite, washing the filter cake with additional cold ether (2 x 10 mL).

  • Purification: Concentrate the filtrate and purify via short-path silica gel chromatography to yield the pure alkyl bromide.

Quantitative Data & Method Comparison

To aid in protocol selection, the following table summarizes the expected outcomes and operational parameters for each halogenation strategy.

Halogen TargetReagent SystemReaction TempTypical YieldMajor ByproductsPreferred Purification Method
Chloride SOCl2​ / DIPEA / DCM0 °C to RT85 - 92% SO2​ (gas), HClAqueous Workup & Flash Chromatography
Bromide PPh3​ / CBr4​ / THF0 °C to RT80 - 88% Ph3​PO , CHBr3​ Ether Precipitation & Short-Path Silica
Iodide PPh3​ / I2​ / Imidazole0 °C to RT75 - 85% Ph3​PO , Imidazole-HIThiosulfate Wash & Flash Chromatography

Mechanistic Pathway: The Appel Reaction on Thieno[3,2-b]pyridine

Understanding the molecular choreography of the Appel reaction ensures proper troubleshooting. The reaction proceeds via a tight ion pair and relies on the nucleophilicity of the alcohol oxygen to attack the activated phosphorus[6].

AppelMechanism Step1 1. Activation PPh3 + CBr4 → [Ph3P-CBr3]+ Br- Step2 2. Alkoxide Formation R-OH + [Ph3P-CBr3]+ → R-O- + HCBr3 + [Ph3PBr]+ Step1->Step2 Step3 3. Oxyphosphonium Assembly R-O- + [Ph3PBr]+ → [R-O-PPh3]+ + Br- Step2->Step3 Step4 4. SN2 Displacement Br- attacks R group Inversion of stereocenter (if applicable) Step3->Step4 Step5 5. Product Formation R-Br + Ph3P=O Step4->Step5

Mechanistic steps of the Appel bromination of Thieno[3,2-b]pyridin-5-ylmethanol.

References

  • [1] Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. Available at:[Link]

  • [2] Conversion of Alcohols to Alkyl Halides with HX. Chemistry LibreTexts. Available at:[Link]

  • [3] SOCl2​ and PBr3​ for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. Available at:[Link]

  • [4] Appel reaction. Wikipedia. Available at:[Link]

  • [5] Appel Reaction. Organic Chemistry Portal. Available at:[Link]

  • [6] Appel Reaction: Alcohol to Alkyl Halide. OrgoSolver. Available at:[Link]

Sources

Method

Application Note: Advanced Coupling Strategies Involving Thieno[3,2-b]pyridin-5-ylmethanol Intermediates

Introduction & Scientific Context The thieno[3,2-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for potent kinase inhibitors targeting VEGFR-2, c-Met,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The thieno[3,2-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for potent kinase inhibitors targeting VEGFR-2, c-Met, Src, and CDK2[1]. To optimize target affinity and tune pharmacokinetic properties, late-stage functionalization of this bicyclic core is essential.

The intermediate Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) provides a highly versatile, benzylic-like hydroxymethyl handle at the C-5 position. This specific functional group allows medicinal chemists to extend the pharmacophore into solvent-exposed regions of kinase active sites or append solubilizing moieties. This application note details robust, field-proven protocols for utilizing this intermediate in diverse coupling reactions, including direct O-alkylation, activation-displacement C-N coupling, and core-directed Suzuki-Miyaura cross-coupling.

Mechanistic Insights & Strategy Selection

The choice of coupling reaction depends entirely on the desired structural modification. The 5-hydroxymethyl group can act as a nucleophile, be converted into an electrophile, or be temporarily masked to allow chemistry elsewhere on the ring system.

  • Strategy A: O-Etherification (Mitsunobu Coupling) Direct amination or etherification of a primary alcohol is thermodynamically unfavorable under standard conditions. The Mitsunobu reaction circumvents this by using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group in situ, allowing for the formation of aryl ethers under mild, neutral conditions. This avoids the harsh basic conditions of classical Williamson ether synthesis, which can degrade sensitive functional groups on the thienopyridine core.

  • Strategy B: C-N Coupling via Halide Activation To append aliphatic amines (e.g., morpholine, piperazine) commonly used to improve aqueous solubility[2], the 5-hydroxymethyl group must be converted into a strong electrophile. Treatment with thionyl chloride (SOCl₂) generates a 5-(chloromethyl) intermediate. SOCl₂ is preferred over PBr₃ because its byproducts (SO₂ and HCl) are gaseous, allowing the highly reactive chloromethyl intermediate to be isolated simply by vacuum concentration, avoiding aqueous workups that could cause premature hydrolysis.

  • Strategy C: Core C-C Cross-Coupling (Suzuki-Miyaura) When functionalizing the thienopyridine core itself (e.g., at a halogenated C-2 or C-3 position), palladium-catalyzed Suzuki-Miyaura coupling is the gold standard[3]. However, the free 5-methanol group can coordinate with the palladium catalyst or undergo side reactions under the strongly basic conditions required for transmetalation. Transient protection using a tert-butyldimethylsilyl (TBS) ether prevents catalyst poisoning and maximizes cross-coupling yields[4].

StrategyWorkflow Start Thieno[3,2-b]pyridin- 5-ylmethanol Decision Target Modification? Start->Decision O_ether O-Etherification (Mitsunobu) Decision->O_ether Phenol/Alcohol N_alkyl C-N Coupling (via Chloromethyl) Decision->N_alkyl Amine Nucleophile C_cross Core C-C Coupling (Suzuki/Sonogashira) Decision->C_cross Aryl Halide Core

Workflow for selecting coupling strategies for Thieno[3,2-b]pyridin-5-ylmethanol.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the three primary functionalization strategies based on standardized internal validation and literature precedents.

Coupling StrategyActivating Reagent / CatalystTypical Nucleophile / PartnerAverage Yield (%)Reaction Time (h)
Mitsunobu O-Etherification PPh₃, DIADPhenols, Acidic Alcohols65 - 854 - 12
Sₙ2 C-N Coupling SOCl₂ (to form -CH₂Cl)Primary/Secondary Amines70 - 902 - 6
Suzuki-Miyaura (Core C-3) Pd(dppf)Cl₂, Na₂CO₃Aryl Boronic Acids60 - 808 - 16

Experimental Protocols

Protocol 1: Sₙ2 C-N Coupling via 5-(Chloromethyl)thieno[3,2-b]pyridine Intermediate

This protocol details the two-step synthesis of 5-(aminomethyl)thieno[3,2-b]pyridines, a common motif in kinase inhibitor design[2].

Step 1: Chlorination

  • Dissolve Thieno[3,2-b]pyridin-5-ylmethanol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂, 2.0 mmol) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (disappearance of the highly polar alcohol spot).

  • Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. The resulting crude 5-(chloromethyl)thieno[3,2-b]pyridine hydrochloride should be used immediately in the next step without further purification to prevent degradation.

Step 2: Nucleophilic Substitution

  • Re-dissolve the crude chloromethyl intermediate in anhydrous acetonitrile (10 mL).

  • Add the desired secondary amine (e.g., morpholine, 3.0 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol). The excess base is required to neutralize the hydrochloride salt from Step 1 and act as an acid scavenger.

  • Stir the mixture at 60 °C for 4 hours.

  • Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure C-N coupled product.

Protocol 2: Suzuki-Miyaura Coupling with Transient TBS Protection

When performing cross-coupling on a halogenated thienopyridine core (e.g., 3-bromo-thieno[3,2-b]pyridin-5-ylmethanol), protecting the 5-methanol group prevents catalyst deactivation and unwanted side reactions[3],[4].

Step 1: TBS Protection

  • To a solution of 3-bromo-thieno[3,2-b]pyridin-5-ylmethanol (1.0 mmol) in anhydrous DCM (10 mL), add imidazole (2.0 mmol) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 mmol) at 0 °C[4].

  • Stir at room temperature for 2 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield the TBS-protected intermediate.

Step 2: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the TBS-protected intermediate (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and Na₂CO₃ (3.0 mmol).

  • Add a degassed solvent mixture of Toluene/H₂O (4:1 v/v, 10 mL).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Note: The bidentate dppf ligand provides a stable palladium complex that resists deactivation by the basic pyridine nitrogen.

  • Heat the mixture to 90 °C under argon for 12 hours.

  • Cool, filter through a pad of Celite, and extract with ethyl acetate. Concentrate the organic layer.

Step 3: TBAF Deprotection

  • Dissolve the crude coupled product in tetrahydrofuran (THF, 10 mL) and cool to 0 °C.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mmol) dropwise[4]. Note: Fluoride ions have a high affinity for silicon, selectively cleaving the Si-O bond without affecting the newly formed biaryl linkages.

  • Stir for 2 hours at room temperature, quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the final 3-aryl-thieno[3,2-b]pyridin-5-ylmethanol.

SuzukiPathway A 3-Bromo-Thieno[3,2-b] pyridin-5-ylmethanol B TBS Protection (TBSCl, Imidazole) A->B C Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) B->C D TBAF Deprotection (THF, 0°C to RT) C->D E 3-Aryl-Thieno[3,2-b] pyridin-5-ylmethanol D->E

Mechanistic pathway for Suzuki-Miyaura cross-coupling utilizing transient TBS protection.

Protocol 3: O-Etherification via Mitsunobu Reaction

This protocol describes the direct coupling of the 5-hydroxymethyl group with a phenol to generate an ether linkage.

  • In an oven-dried flask under argon, dissolve Thieno[3,2-b]pyridin-5-ylmethanol (1.0 mmol), the target phenol (1.1 mmol), and triphenylphosphine (PPh₃, 1.2 mmol) in anhydrous THF (10 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.2 mmol) dropwise over 10 minutes. Caution: DIAD is temperature-sensitive and must be added slowly to control the exothermic formation of the betaine intermediate.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Concentrate the mixture under reduced pressure. To remove the bulk of the triphenylphosphine oxide (Ph₃P=O) byproduct, triturate the crude residue with cold diethyl ether; the Ph₃P=O will largely precipitate out.

  • Filter the mixture, concentrate the filtrate, and purify the product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. Eur J Med Chem. (2010).[Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. (2021).[Link]

  • US6987116B2 - Thieno[3,2-b]pyridine-6-carbonitriles and thieno[2,3-b]pyridine-5-carbonitriles as protein kinase inhibitors.
  • Gold(I)-Catalyzed Intramolecular Hydrothiophenylation of N-Thiophen-3-yl Alkynylamides for Accessing Thieno[3,2-b]pyridine-5(4H)-ones: Development of F-Actin Specific Fluorescent Probes. The Journal of Organic Chemistry. (2022).[Link]

Sources

Application

Application Note: Leveraging Thieno[3,2-b]pyridin-5-ylmethanol in Fragment-Based Drug Design (FBDD)

Introduction & Scientific Rationale Fragment-based drug discovery (FBDD) has fundamentally transformed the hit-to-lead paradigm by utilizing low-molecular-weight chemical libraries to identify weak, yet highly ligand-eff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fragment-based drug discovery (FBDD) has fundamentally transformed the hit-to-lead paradigm by utilizing low-molecular-weight chemical libraries to identify weak, yet highly ligand-efficient, molecular interactions[1]. Unlike high-throughput screening (HTS), FBDD relies on structure-guided optimization to build potency while maintaining favorable physicochemical properties.

The thieno[3,2-b]pyridine bicyclic system has emerged as a highly privileged scaffold in medicinal chemistry. Recent structural biology efforts demonstrate that the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for profoundly different binding modes, maintaining high kinome-wide selectivity against underexplored targets such as Haspin, CDKLs, VEGFR2, and c-Met[2][3].

Within this chemical space, Thieno[3,2-b]pyridin-5-ylmethanol serves as an optimal starting fragment. The core provides essential aromatic and hydrophobic interactions, while the 5-ylmethanol substitution introduces a critical hydrogen-bond donor/acceptor vector. This hydroxyl group acts as an ideal synthetic handle for subsequent fragment growing into the ribose-binding pocket or solvent-exposed regions of the ATP-binding site.

Physicochemical Profiling & Rule of 3 Compliance

To ensure fragments can be successfully optimized into lead compounds without inflating molecular weight or lipophilicity beyond drug-like parameters (Lipinski's Rule of 5), FBDD strictly adheres to the "Rule of 3" (Ro3). As summarized in Table 1, Thieno[3,2-b]pyridin-5-ylmethanol possesses an ideal physicochemical profile for fragment screening.

Table 1: Physicochemical Properties of Thieno[3,2-b]pyridin-5-ylmethanol

Physicochemical PropertyValueRule of 3 (Ro3) ThresholdFBDD Advantage
Molecular Weight (MW) 165.21 Da≤ 300 DaHigh ligand efficiency (LE); ample room for synthetic growth.
cLogP ~1.15≤ 3.0Ensures aqueous solubility during high-concentration screening.
H-Bond Donors (HBD) 1≤ 3Provides a directional vector for target engagement.
H-Bond Acceptors (HBA) 3≤ 3Facilitates hinge-region binding in kinases.
Rotatable Bonds 1≤ 3Low entropic penalty upon binding to the target protein.
Polar Surface Area (PSA) 52.0 Ų≤ 60 ŲOptimal for membrane permeability in downstream optimization.

FBDD Workflow and Logical Architecture

The successful progression of Thieno[3,2-b]pyridin-5-ylmethanol from a raw hit to a validated lead requires a cascading biophysical workflow. Because fragments bind inherently weakly (often in the mM–μM range), their detection relies on highly sensitive, orthogonal biophysical tools[1][4].

FBDD_Workflow N1 Fragment Library (Thieno[3,2-b]pyridines) N2 Primary Screen: NMR (STD, WaterLOGSY) N1->N2 1 mM concentration N3 Orthogonal Screen: SPR (K_D determination) N2->N3 Hit Validation N4 Structural Biology: X-ray (Fragment Soaking) N3->N4 Affinity > 1 mM N5 Hit-to-Lead Optimization (Fragment Growing) N4->N5 3D Binding Mode

FBDD workflow for Thieno[3,2-b]pyridin-5-ylmethanol from screening to hit-to-lead optimization.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality and self-validation steps.

Protocol 1: Primary Screening via Ligand-Observed NMR

Nuclear magnetic resonance (NMR) spectroscopy is uniquely qualified for fragment screening due to its capability to detect weak interactions across a broad affinity range[4]. Ligand-observed techniques like WaterLOGSY are preferred because they do not require isotopic labeling of the protein and consume minimal target material.

Causality & Validation: WaterLOGSY relies on the transfer of magnetization from bulk water to the ligand via the protein. Free small molecules tumble rapidly (positive NOE), while protein-bound fragments adopt the slow tumbling rate of the macromolecule (negative NOE). A phase inversion of the NMR signal definitively proves binding.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a screening buffer containing 50 mM Tris-d11, 150 mM NaCl, and 5% D2O (pH 7.4). Reasoning: D2O is required for the NMR lock, while deuterated Tris minimizes background buffer signals.

  • Control Validation: Prepare a reference tube with 1 mM Thieno[3,2-b]pyridin-5-ylmethanol without the target protein to establish the baseline positive NOE phase.

  • Complex Formation: Mix 10–20 μM of the target kinase with 1 mM of the fragment. Reasoning: The high ligand-to-protein ratio drives the equilibrium toward complex formation, essential for detecting mM-range affinities.

  • Data Acquisition: Acquire 1D WaterLOGSY spectra at 298 K using a mixing time of 1–2 seconds.

  • Analysis: Overlay the protein-ligand spectrum with the ligand-only spectrum. An inversion of the Thieno[3,2-b]pyridin-5-ylmethanol resonance peaks (from positive to negative) confirms a primary hit.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

While NMR detects binding, SPR provides real-time kinetic data ( kon​ , koff​ ) and determines the dissociation constant ( KD​ ), eliminating false positives caused by aggregation[5].

Causality & Validation: SPR is highly sensitive to bulk refractive index changes caused by DMSO. To validate the system, a DMSO calibration curve must be run before and after the fragment injections to correct for solvent mismatch.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of 3000–5000 Response Units (RU) is achieved. Reasoning: High density is required to generate a detectable signal for low-molecular-weight fragments.

  • DMSO Calibration: Inject a series of buffer solutions containing 4.5% to 5.5% DMSO to create a solvent correction curve.

  • Analyte Injection: Inject Thieno[3,2-b]pyridin-5-ylmethanol in a 2-fold dilution series ranging from 2 mM down to 31.25 μM at a high flow rate (50 μL/min). Reasoning: High flow rates minimize mass transport limitations.

  • Data Fitting: Double-reference the data (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 steady-state affinity model to extract the KD​ .

Protocol 3: Structural Elucidation via X-ray Crystallography

Because NMR structure determination is time-intensive, X-ray crystallography is the preferred method to elucidate the 3D structures of protein-fragment complexes[5][6].

Causality & Validation: Fragments must be soaked into pre-formed apo-crystals at extremely high concentrations. A critical self-validation step is the "DMSO tolerance test" to ensure the crystal lattice does not dissolve before the fragment can diffuse into the active site.

Step-by-Step Methodology:

  • Apo-Crystal Preparation: Grow apo-crystals of the target kinase using hanging-drop vapor diffusion.

  • Tolerance Testing: Transfer a test crystal into the mother liquor supplemented with 5%, 10%, and 15% DMSO. Observe for 24 hours to determine the maximum tolerated solvent concentration.

  • Fragment Soaking: Prepare a soaking solution containing the mother liquor, the maximum tolerated DMSO, and 20–50 mM Thieno[3,2-b]pyridin-5-ylmethanol. Transfer the apo-crystal into this drop for 2 to 24 hours. Reasoning: High concentration overcomes weak affinity, driving active site occupancy.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., soaking solution + 20% glycerol) before flash-freezing in liquid nitrogen.

  • Data Collection: Collect diffraction data and calculate Fo​−Fc​ difference electron density maps to locate the thieno[3,2-b]pyridine core in the hinge region.

Kinase Targeting and Hit-to-Lead Strategy

Once the binding mode of Thieno[3,2-b]pyridin-5-ylmethanol is confirmed via X-ray crystallography, the 5-ylmethanol group is utilized as a vector for synthetic elaboration. By converting the hydroxyl group into an ether, amine, or ester linkage, medicinal chemists can "grow" the fragment into adjacent hydrophobic pockets, significantly increasing potency while maintaining the exquisite selectivity provided by the thieno[3,2-b]pyridine core[2][3].

Kinase_Pathway L1 Growth Factors (VEGF / HGF) R1 Receptor Tyrosine Kinases (VEGFR2 / c-Met) L1->R1 Activation P1 Downstream Signaling (PI3K/AKT, MAPK) R1->P1 Phosphorylation I1 Thieno[3,2-b]pyridine Fragment Hit I1->R1 Hinge Binding E1 Tumor Angiogenesis & Proliferation P1->E1 Cellular Response

Inhibition of RTK signaling pathways by thieno[3,2-b]pyridine fragments.

References

  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed.
  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega.

Sources

Method

Solvent selection for reactions involving Thieno[3,2-b]pyridin-5-ylmethanol

Application Note: Solvent Optimization Strategies for Thieno[3,2-b]pyridin-5-ylmethanol Transformations Abstract Thieno[3,2-b]pyridin-5-ylmethanol is a highly versatile bifunctional building block frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Optimization Strategies for Thieno[3,2-b]pyridin-5-ylmethanol Transformations

Abstract

Thieno[3,2-b]pyridin-5-ylmethanol is a highly versatile bifunctional building block frequently utilized in the synthesis of advanced therapeutics, including negative allosteric modulators (NAMs) for the mGlu5 receptor[1]. The molecule features an electron-rich thiophene ring fused to an electron-deficient pyridine ring, bearing a primary hydroxymethyl group at the 5-position. This structural duality presents unique chemoselectivity challenges. This guide provides a comprehensive framework for solvent selection, emphasizing the thermodynamic and kinetic causality behind solvent effects on oxidation, halogenation, and etherification reactions.

Structural and Electronic Dynamics

The reactivity of thieno[3,2-b]pyridin-5-ylmethanol is dictated by the electronic interplay across its fused bicyclic core. The nitrogen atom at the 4-position exerts a strong electron-withdrawing effect, which influences the nucleophilicity and pKa of the adjacent 5-hydroxymethyl group[2]. Concurrently, the lone pair on the pyridine nitrogen acts as a potent Lewis base and nucleophile. If solvent conditions are not meticulously controlled, this nitrogen is highly susceptible to electrophilic attack, leading to competing side reactions such as N-alkylation (forming pyridinium salts) or N-oxidation.

Causality in Solvent Selection

Choosing the correct solvent for this scaffold is not merely a matter of solubility; it is a critical mechanism of reaction control.

2.1. Mitigating the Menshutkin Effect in Alkylation When attempting O-alkylation (etherification) of the 5-hydroxymethyl group, the primary competing pathway is the Menshutkin reaction—the N-alkylation of the pyridine nitrogen. The Menshutkin reaction proceeds via a highly polar transition state that is significantly stabilized by polar solvents. Experimental and computational studies demonstrate that polar solvents like methanol or acetonitrile can lower the activation barrier for pyridine N-alkylation by up to 5.1 kcal/mol compared to apolar solvents[3]. Therefore, to favor O-alkylation, moderate polar aprotic solvents such as Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are strongly preferred over highly polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

2.2. Hydrogen Bonding in Oxidation Reactions Oxidation of the primary alcohol to thieno[3,2-b]pyridine-5-carbaldehyde requires careful solvent selection to prevent over-oxidation and maintain catalyst efficacy. Protic solvents (e.g., methanol) actively participate in hydrogen bonding, which can alter the transition state energetics of metal-catalyzed reactions and stabilize unwanted intermediates[4]. For heterogeneous oxidations (e.g., using activated MnO 2​ ), non-polar halogenated solvents like Dichloromethane (DCM) or Chloroform are optimal. They prevent competitive hydrogen bonding at the catalyst surface and do not solvate the basic nitrogen strongly enough to deactivate the molecule.

2.3. Phase-Driven Driving Forces in Halogenation Converting the alcohol to a chloride (e.g., using Thionyl Chloride, SOCl 2​ ) generates HCl. In polar solvents, the resulting thieno[3,2-b]pyridine hydrochloride salt remains dissolved, potentially leading to unwanted side reactions or difficult workups. By utilizing an aromatic non-polar solvent like Toluene, the hydrochloride salt of the product precipitates immediately upon formation. This phase separation acts as a thermodynamic sink, driving the reaction to completion while self-protecting the pyridine nitrogen from further electrophilic attack.

Quantitative Solvent Parameters and Reaction Suitability

The following table summarizes the physicochemical properties of common solvents and their empirical suitability for specific transformations of thieno[3,2-b]pyridin-5-ylmethanol.

SolventDielectric Constant (ε)H-Bond Donor (α)H-Bond Acceptor (β)Recommended Reaction ClassRationale / Causality
Dichloromethane (DCM) 8.930.130.10Oxidation (MnO 2​ , Swern)Low polarity prevents H-bond interference; good solubility for neutral substrate.
Toluene 2.380.000.11Halogenation (SOCl 2​ , PBr 3​ )Promotes precipitation of pyridine-HCl salts; allows azeotropic water removal.
Tetrahydrofuran (THF) 7.580.000.55O-Alkylation (Etherification)Moderate polarity limits the Menshutkin N-alkylation pathway[3].
Methanol (MeOH) 32.70.980.66Deprotection / SolvolysisHigh HBD/HBA stabilizes polar transition states; accelerates N-alkylation[5].
N,N-Dimethylformamide 36.70.000.69SNAr / Cross-CouplingHigh polarity dissolves salts but requires low temp to avoid N-alkylation.

Experimental Protocols

Protocol 1: Selective Oxidation to Thieno[3,2-b]pyridine-5-carbaldehyde

Objective: Convert the primary alcohol to an aldehyde without over-oxidation or N-oxidation. Self-Validating Mechanism: The use of a large excess of insoluble MnO 2​ in DCM allows the reaction progress to be monitored visually (black suspension) and enables straightforward termination via filtration.

  • Preparation: Dissolve 1.0 equivalent of thieno[3,2-b]pyridin-5-ylmethanol in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add 10.0 equivalents of activated Manganese(IV) oxide (MnO 2​ ). (Note: High equivalents are necessary due to the heterogeneous nature of the reaction).

  • Reaction Monitoring: Stir the black suspension vigorously at room temperature (20-25 °C). Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the polar alcohol spot and the appearance of a UV-active, less polar aldehyde spot validates progression.

  • Termination and Isolation: Once complete (typically 4-6 hours), filter the mixture through a pad of Celite to remove the MnO 2​ . Wash the Celite pad thoroughly with additional DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude aldehyde, which is typically >95% pure and ready for subsequent reductive amination or Wittig reactions.

Protocol 2: Conversion to 5-(Chloromethyl)thieno[3,2-b]pyridine Hydrochloride

Objective: Synthesize the reactive alkyl chloride while protecting the pyridine core. Self-Validating Mechanism: The evolution of SO 2​ and HCl gases indicates active reagent consumption, while the precipitation of the product as a hydrochloride salt confirms successful conversion and prevents over-reaction.

  • Preparation: Suspend 1.0 equivalent of thieno[3,2-b]pyridin-5-ylmethanol in anhydrous Toluene (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add 1.5 equivalents of Thionyl Chloride (SOCl 2​ ). (Caution: Perform in a well-ventilated fume hood due to toxic gas evolution).

  • Activation: Remove the ice bath and gradually warm the reaction to 60 °C. Observe the evolution of gas (SO 2​ and HCl).

  • Precipitation: As the reaction proceeds, the starting material will dissolve, followed shortly by the precipitation of a white to off-white solid. This is the 5-(chloromethyl)thieno[3,2-b]pyridine hydrochloride salt.

  • Isolation: After 2 hours, cool the mixture to room temperature. Collect the precipitate via vacuum filtration, wash with cold Toluene, and dry under high vacuum. The salt can be used directly or neutralized with aqueous NaHCO 3​ immediately prior to use.

Mechanistic Workflows and Visualizations

G Start Thieno[3,2-b]pyridin-5-ylmethanol Reaction Planning Oxidation Oxidation to Aldehyde Start->Oxidation Halogenation Halogenation (C-OH to C-X) Start->Halogenation Alkylation Alkylation (Etherification) Start->Alkylation SolventOx Aprotic / Low Polarity (e.g., DCM, CHCl3) Prevents H-bonding interference Oxidation->SolventOx SolventHal Non-polar / Aromatic (e.g., Toluene) Facilitates HCl salt precipitation Halogenation->SolventHal SolventAlk Moderate Polar Aprotic (e.g., THF, 2-MeTHF) Favors O-alkylation over N-alkylation Alkylation->SolventAlk

Decision matrix for solvent selection based on the target transformation of the substrate.

G Substrate Thieno[3,2-b]pyridin-5-ylmethanol + Base + R-X PathA Polar Solvents (e.g., MeOH, DMF) High Dielectric Constant Substrate->PathA PathB Less Polar Solvents (e.g., THF) Lower Dielectric Constant Substrate->PathB TS_N Stabilized N-Alkylation TS (Menshutkin Reaction) PathA->TS_N Accelerates TS_O O-Alkylation TS (Alkoxide Nucleophile) PathB->TS_O Favors Prod_N N-Alkyl Pyridinium Salt (Undesired Byproduct) TS_N->Prod_N Prod_O 5-(Alkoxymethyl)thieno[3,2-b]pyridine (Desired Ether) TS_O->Prod_O

Solvent polarity influence on the competition between O-alkylation and N-alkylation.

References

  • Solvent Effects on the Menshutkin Reaction Source: arXiv.org [Link][3]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: PubMed Central (PMC)[Link][1]

  • Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools Source: ACS Publications[Link][4]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions in MeOH–Me2SO mixtures of varying composition Source: PubMed Central (PMC)[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Thienopyridine Alcohol Intermediates: Technical Support & Troubleshooting Guide

Welcome to the Technical Support Center for the synthesis and purification of thienopyridine-based antiplatelet agents (e.g., Clopidogrel, Prasugrel, Ticlopidine). The thienopyridine core is a critical pharmacophore, but...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of thienopyridine-based antiplatelet agents (e.g., Clopidogrel, Prasugrel, Ticlopidine). The thienopyridine core is a critical pharmacophore, but its synthesis frequently involves highly reactive alcohol or hydroxylated intermediates, such as 2-thiophenemethanol or 2-hydroxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind common purification failures—such as tautomerization, oxidative degradation, and regioisomer co-elution—and provide self-validating workflows to ensure high-yield recovery.

Part 1: Diagnostic FAQs

Q1: Why does my thienopyridine alcohol intermediate streak severely on silica gel, resulting in poor recovery and broad peaks? A1: This is a classic manifestation of keto-enol tautomerization exacerbated by the acidic silanol groups on standard silica gel. Hydroxy-thienopyridines exist in a dynamic equilibrium with their thiolactone (oxo) forms[3]. During chromatography, the intermediate rapidly interconverts between these two forms. Because the enol and keto forms have different partition coefficients, the compound smears across the column.

  • The Fix: Deactivate your silica by pre-treating the column with 1–2% triethylamine (TEA). The basic additive masks the acidic silanols, freezing the equilibrium and forcing the intermediate to elute as a single, sharp band.

Q2: I am detecting significant levels of the [2,3-c] regioisomer impurity in my [3,2-c] target. Flash chromatography isn't resolving them. What is the mechanistic reason, and how do I separate them? A2: The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core and its [2,3-c] counterpart possess nearly identical dipole moments. Consequently, standard normal-phase chromatography cannot efficiently differentiate their polarities.

  • The Fix: Shift from chromatographic separation to thermodynamic resolution via selective crystallization. The hydrochloride salts of these regioisomers exhibit divergent solubility in specific aqueous-alcoholic mixtures. Refluxing the crude mixture in 10% aqueous isopropanol selectively precipitates the[3,2-c] isomer while retaining the [2,3-c] impurity entirely in the mother liquor[4].

Q3: My purified intermediate degrades into a dark, insoluble residue during solvent evaporation. How can I prevent this? A3: The electron-rich thiophene ring, particularly when activated by an electron-donating hydroxyl or alcohol moiety, is highly prone to aerobic oxidation and radical-mediated dimerization when concentrated to absolute dryness.

  • The Fix: Never evaporate these intermediates to absolute dryness. Concentrate under reduced pressure at temperatures strictly below 40°C. Backfill the rotary evaporator with Argon, and consider adding a trace amount of a radical scavenger (e.g., BHT) if the intermediate must be stored prior to the next synthetic step.

Part 2: Visualizing the Challenges

The following diagram illustrates the competing pathways that complicate the isolation of thienopyridine alcohol intermediates.

Pathway A Thienopyridine Alcohol (Enol Form) B Thiolactone Intermediate (Keto Form) A->B Tautomerization (Silica Gel) C Oxidative Dimerization (Degradation) A->C O2 / Heat D Active Thiol Metabolite B->D Bioactivation

Thienopyridine alcohol tautomerization and oxidative degradation pathway.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the difference between a 40% and a 90% yield. The table below summarizes the thermodynamic and kinetic outcomes of various purification strategies.

Solvent System / AdditiveTarget IsomerImpurity ProfileYield (%)Purity (%)Mechanistic Observation
Silica + Hexane/EtOAc Hydroxy-thienopyridineHigh streaking< 40%~75%Acidic silanols catalyze tautomerization.
Silica + 1% TEA Hydroxy-thienopyridineSharp elution85%96%TEA masks silanols, freezing keto-enol equilibrium.
10% Aq. Isopropanol [3,2-c] Hydrochloride[2,3-c] retained in liquor90%>99.9%Thermodynamic resolution via differential solubility[4].
Toluene / L-CSA (S)-Clopidogrel(R)-enantiomer retained70%>99%Kinetic resolution via diastereomeric salt formation[5].

Part 4: Experimental Protocols

Protocol A: Chromatographic Resolution of Hydroxy-Thienopyridines

Use this protocol when the crude mixture contains highly diverse byproducts that cannot be crystallized.

  • Column Preparation: Slurry silica gel in Hexane containing 2% v/v Triethylamine (TEA). Pack the column and flush with 3 column volumes of the same solvent to fully neutralize acidic silanol sites.

  • Sample Loading: Dissolve the crude thienopyridine alcohol intermediate in a minimal volume of dichloromethane (CH₂Cl₂). Load evenly onto the column head.

  • Elution: Run a gradient of Hexane:Ethyl Acetate (80:20 to 50:50), strictly maintaining 1% TEA in the mobile phase throughout the run.

  • Fraction Collection: Monitor via UV (254 nm). The TEA ensures the intermediate elutes as a sharp, symmetrical band.

  • Concentration: Evaporate fractions under reduced pressure at 35°C. Crucial Step: Stop evaporation when ~5% solvent remains, and backfill the flask with Argon to prevent oxidative dimerization.

Protocol B: Regioselective Crystallization of[3,2-c] Intermediates

Use this protocol to separate the [3,2-c] target from the[2,3-c] regioisomer without chromatography[4].

  • Dissolution: Suspend 50 g of crude 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (containing the [2,3-c] impurity) in 150 mL of 10% aqueous isopropanol.

  • Reflux: Heat the suspension to reflux (approx. 80°C) for 30 minutes until a clear solution is achieved. Causality: The specific dielectric constant of the 10% water/IPA mixture is required to keep the [2,3-c] isomer solvated while the [3,2-c] isomer reaches saturation.

  • Controlled Cooling: Cool the mixture slowly to 5°C at a rate of 10°C/hour. Rapid cooling will cause the [2,3-c] impurity to become trapped within the crystal lattice of the target compound.

  • Filtration: Filter the precipitated[3,2-c] hydrochloride salt and wash the filter cake with 20 mL of ice-cold 10% isopropanol.

  • Drying: Dry under vacuum at 45°C to yield the pure intermediate (>99.9% purity).

Part 5: Purification Workflow Decision Matrix

Workflow Start Crude Reaction Mixture ([3,2-c] & [2,3-c] isomers) Step1 Liquid-Liquid Extraction (EtOAc / H2O) Start->Step1 Decision Isomer Ratio > 85:15? Step1->Decision Chrom Flash Chromatography (Deactivated Silica, 0.1% TEA) Decision->Chrom No Cryst Selective Crystallization (10% Isopropanol) Decision->Cryst Yes Chrom->Cryst Enriched Pool End Purified Thienopyridine Intermediate (>99% ee) Cryst->End

Decision matrix and purification workflow for thienopyridine intermediates.

References

  • Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases National Institutes of Health (PMC)[Link]

  • An Improved Process For Preparation Of (+) S Clopidogrel Bisulphate Quick Company (Patent Records)[Link]

  • Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug National Institutes of Health (PMC)[Link]

  • Synthetic Improvements in the Preparation of Clopidogrel ACS Publications (Organic Process Research & Development) [Link]

Sources

Optimization

Stability of Thieno[3,2-b]pyridin-5-ylmethanol under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling Thieno[3,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) [1] under acidic conditions.

This scaffold is highly valued in drug discovery, particularly in the synthesis of allosteric modulators (such as mGlu5 NAMs)[2] and anti-infective agents. However, its dual-nature reactivity—comprising a basic thienopyridine core and an acid-sensitive benzylic-type alcohol—requires precise environmental control during synthesis, cleavage, and purification workflows.

Part 1: Mechanistic Insights (The "Why")

To master the handling of Thieno[3,2-b]pyridin-5-ylmethanol, you must first understand the causality behind its behavior in acidic media.

The thieno[3,2-b]pyridine core has a calculated pKa of approximately 4.7[3]. When the environmental pH drops below 5.0, the basic pyridine nitrogen rapidly protonates, forming a pyridinium cation. This transformation drastically shifts the molecule's partition coefficient (LogD), rendering it highly water-soluble.

Furthermore, under strongly acidic conditions (pH < 1), the primary hydroxyl group at the 5-position becomes susceptible to protonation. While the electron-withdrawing nature of the newly formed pyridinium ring strongly disfavors the spontaneous formation of a carbocation (SN1 pathway), the presence of strong nucleophiles (e.g., chloride ions from HCl) facilitates an SN2 displacement. This leads to the irreversible formation of 5-(chloromethyl)thieno[3,2-b]pyridine byproducts. If no nucleophile is present, but the system is heated, the electron-rich thiophene ring of adjacent molecules can attack the activated alcohol, leading to dimerization or polymerization.

AcidDegradation A Thieno[3,2-b]pyridin- 5-ylmethanol B Pyridinium Cation (Water Soluble) A->B Mild Acid (pH < 4.7) C Protonated Alcohol (-CH2OH2+) B->C Strong Acid (pH < 1) D Nucleophilic Substitution (e.g., Chloromethyl) C->D + Cl- / Br- (SN2) E Etherification (in alcoholic solvents) C->E + ROH (Heat)

Acid-catalyzed degradation and reactivity pathways of thieno[3,2-b]pyridin-5-ylmethanol.

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing over 60% of my product during the aqueous workup of an acid-catalyzed reaction. Where is it going? A: Your product is trapped in the aqueous phase. Because the pKa of the thieno[3,2-b]pyridine nitrogen is ~4.7[3], any aqueous phase with a pH below 5.0 will protonate the core, forming a highly polar pyridinium salt. Solution: You must strictly neutralize the aqueous layer to pH 7.5–8.0 using saturated aqueous NaHCO3​ prior to extraction. Furthermore, because the hydroxymethyl group adds polarity, standard Ethyl Acetate (EtOAc) extractions may be insufficient. Switch your extraction solvent to a 10% Isopropanol (iPrOH) in Dichloromethane (DCM) mixture to disrupt aqueous hydrogen bonding and maximize organic recovery.

Q2: During Boc-deprotection using 4M HCl in Dioxane, my LC-MS shows a mass shift of +18 Da (M-OH+Cl). How do I prevent this? A: You are observing the nucleophilic substitution of the primary alcohol. The concentrated HCl protonates the hydroxyl group, making water an excellent leaving group, while the abundant chloride ions act as nucleophiles to form the chloromethyl derivative. Solution: Abandon HCl for this specific substrate. Switch to Trifluoroacetic Acid (TFA) in DCM (1:4 ratio). The trifluoroacetate anion is non-nucleophilic, preventing the SN2 displacement. Ensure you run the reaction at 0 °C to room temperature and quench promptly to avoid the formation of trifluoroacetate esters.

Q3: Can I use acidic methanol (e.g., catalytic H2​SO4​ in MeOH) to esterify a different part of my molecule without affecting the 5-hydroxymethyl group? A: No. Heating this scaffold in acidic alcohols will lead to etherification at the 5-position, yielding 5-(methoxymethyl)thieno[3,2-b]pyridine. The acidic environment activates the benzylic-like alcohol, and the solvent (methanol) acts as an overwhelming nucleophile. You must use neutral or basic esterification coupling conditions (e.g., EDC/HOBt or HATU with DIPEA) to preserve the hydroxymethyl moiety.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Neutralization and Extraction Workflow

This protocol is designed to ensure >95% recovery of Thieno[3,2-b]pyridin-5-ylmethanol from acidic reaction mixtures.

  • Thermal Quenching: Cool the acidic reaction mixture to 0–5 °C using an ice-water bath. Causality: Neutralization is exothermic; controlling the temperature prevents heat-induced degradation of the hydroxymethyl group.

  • Controlled Neutralization: Slowly add saturated aqueous NaHCO3​ dropwise until gas evolution ceases.

  • pH Validation (Critical Step): Do not rely on visual cues. Use a calibrated pH meter or high-resolution pH paper to confirm the aqueous layer is exactly between pH 7.5 and 8.0. Causality: pH < 6 leaves the molecule protonated; pH > 10 risks base-catalyzed side reactions if other sensitive functional groups are present.

  • Solvent Preparation: Prepare a fresh mixture of 10% v/v Isopropanol in Dichloromethane.

  • Extraction: Extract the aqueous layer three times with the prepared solvent mixture (1:1 volume ratio per extraction).

  • Washing & Drying: Wash the combined organic layers once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature not exceeding 35 °C.

ExtractionWorkflow Step1 Acidic Reaction Mixture (Target in Aqueous Phase) Step2 Cool to 0-5 °C Step1->Step2 Step3 Add Sat. NaHCO3 (Adjust to pH 7.5 - 8.0) Step2->Step3 Step4 Extract with 10% iPrOH/DCM Step3->Step4 Step5 Organic Phase (Product Recovered) Step4->Step5

Workflow for the safe neutralization and extraction of thieno[3,2-b]pyridin-5-ylmethanol.

Protocol B: Safe Acid-Mediated Deprotection (Boc/Trt Removal)
  • Dissolve the protected substrate in anhydrous DCM (0.1 M concentration).

  • Cool the solution to 0 °C under an inert atmosphere ( N2​ or Argon).

  • Add Triisopropylsilane (TIPS) as a carbocation scavenger (2.0 equivalents). Causality: TIPS intercepts any transient reactive species, protecting the thiophene ring from electrophilic attack.

  • Slowly add TFA to achieve a 20% v/v concentration.

  • Stir at 0 °C for 1 hour, monitoring via LC-MS. Do not let the reaction warm to room temperature unless absolutely necessary.

  • Quench immediately by pouring the mixture into cold saturated NaHCO3​ and proceed to Protocol A.

Part 4: Quantitative Data & Stability Matrix

The following table summarizes the stability and expected behavior of Thieno[3,2-b]pyridin-5-ylmethanol across various acidic environments.

Acidic ConditionpH RangeStability StatusPrimary Degradation / IssueRecommended Corrective Action
Aqueous Citric Acid (10%) 2.5 - 3.5ModerateHigh aqueous solubility (Extraction loss).Neutralize to pH 7.5 before extraction.
TFA in DCM (20%) < 1.0High (at 0 °C)Potential trifluoroacetate ester formation if left >4h.Limit reaction time; quench cold; use TIPS scavenger.
HCl in Dioxane (4M) < 0.1Low Rapid conversion to 5-(chloromethyl) derivative.Avoid. Switch to non-nucleophilic acids (TFA or MsOH).
H2​SO4​ in Methanol < 1.0Low Etherification to 5-(methoxymethyl)thieno[3,2-b]pyridine.Use neutral coupling reagents for esterifications.
Lewis Acids (e.g., AlCl3​ ) N/ALow Thiophene ring polymerization / complexation.Use mild Lewis acids (e.g., ZnBr2​ ) at cryogenic temps.

References

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 . ACS Medicinal Chemistry Letters. Available at: [Link]

  • Thieno[3,2-b]pyridine - Physico-chemical Properties . ChemBK. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of Thieno[3,2-b]pyridin-5-ylmethanol

Welcome to the technical support center for the crystallization of Thieno[3,2-b]pyridin-5-ylmethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Thieno[3,2-b]pyridin-5-ylmethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic intermediate. The ability to obtain high-quality crystalline material is paramount for ensuring purity, stability, and desirable physicochemical properties essential for downstream applications, including pharmacological testing and active pharmaceutical ingredient (API) formulation.[1]

This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common crystallization challenges and provide robust, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: No Crystal Formation After Cooling

Question: I've dissolved my Thieno[3,2-b]pyridin-5-ylmethanol sample in a hot solvent and allowed it to cool, but no crystals have formed, even after an extended period. What should I do?

Answer: This is a very common scenario indicating that the solution has not achieved the necessary level of supersaturation for spontaneous nucleation, or that there is a significant kinetic barrier to crystal formation.[2] Supersaturation is the essential driving force for crystallization.[3] Here are several techniques to induce nucleation, ordered from least to most disruptive:

  • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the meniscus with a clean glass stirring rod. The high-frequency vibrations and the microscopic, high-energy glass fragments that are dislodged can serve as nucleation sites for crystal growth to begin.

  • Seeding the Solution: If you have a small amount of solid Thieno[3,2-b]pyridin-5-ylmethanol from a previous batch, add a single, tiny crystal (a "seed crystal") to the cooled solution.[4][5] This seed acts as a pre-formed template, bypassing the initial nucleation energy barrier and promoting controlled crystal growth.[6]

  • Increase Solute Concentration: It is possible that too much solvent was used initially.[7] You can increase the concentration by:

    • Slow Evaporation: Remove the stopper from your flask and allow a small amount of solvent to evaporate slowly in a fume hood. This gradually increases the solute concentration. A gentle stream of an inert gas like nitrogen can accelerate this process slightly.[8]

    • Re-heating and Boiling: Gently re-heat the solution to boil off a small portion of the solvent. Then, allow the more concentrated solution to cool again.[7]

  • Drastically Lower the Temperature: If crystals do not form at room temperature, submerge the flask in a lower-temperature bath, such as an ice-water bath (ngcontent-ng-c548402394="" class="ng-star-inserted">0 °C) or a salt-ice bath ( -10 °C). Be aware that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals if nucleation dominates growth.[3]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When my solution cools, a liquid layer or oily droplets form instead of solid crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solubility of the compound is so high that it separates as a supersaturated liquid phase.[7][9] This is often exacerbated by the presence of impurities, which can depress the melting point of the solid.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is that the solution is too highly concentrated, causing it to become supersaturated at a relatively high temperature. Re-heat the mixture until the oil redissolves, then add more of the same solvent (5-10% increments) to decrease the overall concentration.[7][9] This lowers the temperature at which the solution becomes saturated, hopefully to below the compound's melting point.

  • Slow the Cooling Rate: Rapid cooling can cause the solution to bypass the optimal nucleation window, leading to oiling. Once you have a clear solution, ensure it cools as slowly as possible. Insulate the flask with paper towels or place it inside a larger beaker to slow heat exchange.

  • Change the Solvent System: The chosen solvent may be too "good" for your compound. Try re-dissolving the oil in a solvent in which it is highly soluble, and then slowly add an "anti-solvent" (a solvent in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, allow this mixed-solvent system to cool slowly.[10]

  • Purify the Material: If significant impurities are suspected, consider a pre-purification step. For colored impurities, this might involve adding activated charcoal to the hot solution before a hot filtration step.[9] For other impurities, column chromatography may be necessary.[11]

Issue 3: Crystals are Very Fine or Needle-Like

Question: My crystallization worked, but I obtained a very fine powder or tiny needles, which are difficult to filter and may have lower purity. How can I grow larger, more well-defined crystals?

Answer: The formation of very small crystals indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[12][13] This typically happens when a solution becomes highly supersaturated very quickly.[3] The goal is to maintain the solution in a "metastable zone" for as long as possible, where crystal growth is favored over the formation of new nuclei.[6]

Methods to Promote Larger Crystal Growth:

  • Increase the Solvent Volume: You may have used the absolute minimum amount of solvent required for dissolution. Re-heat the solution to dissolve the solid again, and add a small excess of hot solvent (e.g., 5-10% more).[7][8] This slightly increases the compound's solubility, requiring a lower temperature to be reached before crystallization begins, thereby slowing the process.

  • Utilize a Different Solvent System: The choice of solvent can influence crystal habit.[15][16] Experiment with solvents that have slightly different polarities or hydrogen bonding capabilities. Sometimes, a solvent in which the compound is marginally more soluble will slow down the precipitation enough to allow for the growth of larger crystals.

Issue 4: The Crystallization Yield is Unacceptably Low

Question: After filtration and drying, my recovered mass of Thieno[3,2-b]pyridin-5-ylmethanol is very low. What are the likely causes and how can I improve the yield?

Answer: A low yield is a common issue that can often be rectified by carefully examining the procedure.

Common Causes and Solutions:

  • Excessive Solvent Use: This is the most frequent cause of low recovery. If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[7][9]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. To recover product from the mother liquor, you can try to evaporate some of the solvent and cool the concentrated solution again to obtain a "second crop" of crystals.

  • Incomplete Precipitation: The solution may not have been cooled for a long enough period or to a low enough temperature.

    • Solution: Ensure the flask has been left in an ice bath for at least 20-30 minutes to maximize the amount of precipitate.[8]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in a significant loss of product.

    • Solution: Always allow the crystallization mixture to reach its final, cold temperature before separating the solid.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Perform a more thorough solvent screen to find a system where the compound has high solubility when hot and very low solubility when cold.

Issue 5: Controlling Polymorphism

Question: I have reason to believe that Thieno[3,2-b]pyridin-5-ylmethanol may exhibit polymorphism. How can I control which crystalline form is produced?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development because different polymorphs can have different stabilities, dissolution rates, and bioavailability.[1] Controlling polymorphism is key to ensuring batch-to-batch consistency.[5]

Key Control Strategies:

  • Solvent Selection: The solvent can play a crucial role in determining which polymorph crystallizes. Different solvent-solute interactions can stabilize different molecular conformations or packing arrangements.[15] Screening a diverse range of solvents (polar protic, polar aprotic, non-polar) is essential.

  • Rate of Crystallization: Kinetic (metastable) polymorphs are often favored by rapid cooling and high supersaturation, while the thermodynamic (most stable) form is typically obtained through slow crystallization processes at low supersaturation.[3]

  • Seeding: This is the most definitive method for controlling polymorphism. By introducing seed crystals of the desired polymorph into a supersaturated solution, you can direct the crystallization to produce that specific form.[6]

  • Temperature: Crystallizing at different temperatures can yield different polymorphs, as their relative thermodynamic stability can be temperature-dependent.

  • Solid-State Characterization: It is imperative to characterize the solid form obtained from each experiment using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify which polymorph(s) you have produced.[17][18]

Experimental Protocols & Data
Table 1: Recommended Solvents for Initial Screening

Based on the thieno-pyridine core, which possesses both aromatic and hydrogen-bond accepting/donating (via the methanol group) functionalities, the following solvents and systems are recommended for initial screening.[10][19]

Solvent / SystemTypeRationale & Notes
Single Solvents
Ethanol / MethanolPolar ProticCan form hydrogen bonds, often good for compounds with hydroxyl groups.[10]
Ethyl AcetatePolar AproticA versatile solvent for compounds of intermediate polarity.[10]
AcetonePolar AproticGood solvent for many polar compounds, often used in anti-solvent methods.[10]
AcetonitrilePolar AproticSuitable for more polar compounds; can promote different crystal habits.[15]
TolueneAromaticUseful for aromatic compounds, may encourage pi-stacking interactions.
Mixed Solvents (Anti-Solvent Systems)
Acetone / n-HexanePolar / Non-polarA widely successful combination. Dissolve in acetone, add hexane as anti-solvent.[10]
Dichloromethane / n-HexaneChlorinated / Non-polarGood for compounds highly soluble in chlorinated solvents.
Ethanol / WaterProtic / ProticExcellent for more polar derivatives that are soluble in alcohols.[10]
Protocol 1: Standard Slow Cooling Recrystallization
  • Dissolution: Place the crude Thieno[3,2-b]pyridin-5-ylmethanol in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent dropwise while gently heating the mixture (e.g., on a hot plate) and stirring. Continue adding the minimum amount of hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. To further slow the cooling, the flask can be placed in an insulated container.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice bath for at least 20 minutes to maximize precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion for High-Quality Single Crystals

This method is excellent for growing high-quality single crystals suitable for X-ray diffraction, especially when only a small amount of material is available.[20]

  • Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone, dichloromethane) in a small, open vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a 1-2 cm layer of a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., n-hexane, diethyl ether). The anti-solvent should be miscible with the good solvent.

  • Diffusion: Seal the larger container tightly. The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the atmosphere of the larger container, while the vapor of the "poor" solvent will slowly diffuse into the inner vial.

  • Crystallization: This slow change in solvent composition will gradually decrease the solubility of the compound, leading to the slow growth of high-quality crystals over several hours to days. Do not disturb the setup during this time.

Visualized Workflows
Diagram 1: General Troubleshooting Workflow

G start Crystallization Experiment outcome Observe Outcome After Cooling start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear Solution oil_out Compound Oils Out outcome->oil_out Liquid Droplets small_xtal Fine Powder / Small Needles outcome->small_xtal Rapid Precipitation low_yield Low Yield outcome->low_yield Few Crystals success High-Quality Crystals outcome->success Slow Growth sol_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume 4. Cool to Lower Temp no_xtal->sol_no_xtal sol_oil_out 1. Re-heat & Add More Solvent 2. Slow Down Cooling Rate 3. Change Solvent System oil_out->sol_oil_out sol_small_xtal 1. Slow Cooling Rate Drastically 2. Use Slightly More Solvent 3. Try Different Solvent small_xtal->sol_small_xtal sol_low_yield 1. Use Minimum Hot Solvent 2. Ensure Complete Cooling 3. Concentrate Mother Liquor low_yield->sol_low_yield

Caption: Troubleshooting workflow for common crystallization issues.

Diagram 2: Solvent Selection Decision Tree

G start Start with Pure, Dry Compound screen Test Solubility in Small Volumes of Diverse Solvents (Table 1) start->screen ideal Soluble Hot, Insoluble Cold? screen->ideal Assess at Room Temp hot_test Heat Soluble Samples cold_test Cool Insoluble Samples too_sol Too Soluble Even When Cold ideal->too_sol No (Too Soluble) insol Insoluble Even When Hot ideal->insol No (Insoluble) use_single Use as Single Solvent for Recrystallization ideal->use_single Yes use_anti Use as 'Good' Solvent in Anti-Solvent System too_sol->use_anti use_poor Use as 'Poor' Solvent (Anti-Solvent) insol->use_poor

Caption: Logical workflow for selecting a suitable crystallization solvent.

References
  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.

  • Initiating Crystallization. Chemistry LibreTexts. (2022).

  • Crystal Nucleation. In Handbook of Industrial Crystallization. (2019). Cambridge University Press.

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen. (2022).

  • Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives. Benchchem.

  • Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. ACS Publications. (2023).

  • Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. (2020).

  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC-PapersOnLine.

  • Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization. ResearchGate.

  • Inducing Crystallization by Nucleation. ChemEd X.

  • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. PubMed. (2003).

  • Supersaturation and Crystallization. Mettler Toledo.

  • Crystallization process: how does crystallization work. Mirai Intex. (2024).

  • Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. ResearchGate. (2016).

  • Troubleshooting. Chemistry LibreTexts. (2022).

  • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Semantic Scholar.

  • Troubleshooting Crystallization of Cassamedine: A Technical Support Guide. Benchchem.

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. (2023).

  • Guide for crystallization.

  • troubleshooting pseudotropine crystallization procedures. Benchchem.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. White Rose Research Online. (2024).

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.

  • Crystal modification of dipyridamol using different solvents and crystallization conditions. ResearchGate.

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Optimization

Thermal stability and decomposition of Thieno[3,2-b]pyridin-5-ylmethanol

A Guide to Thermal Stability and Decomposition for Researchers This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Thieno[3,2-b]pyridin-5-ylmethanol...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Thermal Stability and Decomposition for Researchers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Thieno[3,2-b]pyridin-5-ylmethanol. It addresses potential issues related to the compound's thermal stability and decomposition, offering troubleshooting advice and standardized protocols. Please note that while extensive experimental data on this specific molecule is not widely published, this guide is built upon established principles of organic chemistry, analysis of its structural motifs, and data from analogous heterocyclic and benzylic alcohol compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of Thieno[3,2-b]pyridin-5-ylmethanol?

A1: Based on its structure, Thieno[3,2-b]pyridin-5-ylmethanol is expected to be a moderately stable crystalline solid. The core thieno[3,2-b]pyridine is a fused aromatic heterocyclic system, which imparts significant stability.[1][2] The reactivity of the compound is primarily dictated by the hydroxymethyl (-CH₂OH) group at the 5-position, which is analogous to a benzylic alcohol. Benzylic alcohols are known to be more reactive than simple alcohols due to the stabilization of reactive intermediates (radicals, cations) by the adjacent aromatic ring.[3][4]

Decomposition is likely to initiate at elevated temperatures, potentially starting above 150-200°C, with the exact onset temperature depending on purity, atmospheric conditions (inert vs. oxidative), and heating rate.[5] For comparison, various N-heterocyclic compounds show decomposition onset temperatures ranging widely from 120°C to over 270°C.[5][6]

Q2: My sample of Thieno[3,2-b]pyridin-5-ylmethanol is showing discoloration (e.g., turning yellow or brown) upon heating or prolonged storage. What could be the cause?

A2: Discoloration is a common indicator of chemical decomposition or the formation of impurities. For this specific molecule, several pathways could be responsible:

  • Oxidation: In the presence of air (oxygen), the hydroxymethyl group can be oxidized. This process may initially form Thieno[3,2-b]pyridine-5-carbaldehyde, which could be further oxidized to the corresponding carboxylic acid. These conjugated byproducts often have a stronger chromophore than the starting alcohol, leading to yellow or brown coloration. Benzylic positions are particularly susceptible to oxidation.[4]

  • Dehydration/Polymerization: At elevated temperatures, intermolecular dehydration (loss of water between two molecules) can occur. This can lead to the formation of an ether linkage and, potentially, oligomeric or polymeric materials, which are often colored.

  • Minor Impurities: The discoloration could also be caused by the degradation of small amounts of residual solvents or reagents from the synthesis.

Troubleshooting:

  • Store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures (e.g., 2-8°C) to minimize degradation.

  • If discoloration is observed during a reaction, ensure the reaction is run under a strictly inert atmosphere.

Q3: What are the likely decomposition products of Thieno[3,2-b]pyridin-5-ylmethanol under thermal stress?

A3: The decomposition pathway will be highly dependent on the atmosphere.

  • In an Inert Atmosphere (e.g., Nitrogen, Argon):

    • Dehydration: Elimination of water to form a reactive methylene intermediate, which could then polymerize.

    • Dehydrogenation: Loss of H₂ to form the corresponding aldehyde.

    • Ring Fragmentation: At much higher temperatures, the heterocyclic ring system will fragment. Theoretical studies on pyridine pyrolysis suggest that the ring breaks to produce smaller molecules like hydrogen cyanide (HCN), ammonia, and various hydrocarbon fragments.[7]

  • In an Oxidative Atmosphere (e.g., Air):

    • Oxidation: The primary pathway will likely involve oxidation of the alcohol to the aldehyde, then to the carboxylic acid.

    • Decarboxylation: If the carboxylic acid is formed, it may subsequently lose CO₂ at higher temperatures.

    • Combustion: At very high temperatures in the presence of sufficient oxygen, the compound will undergo complete combustion to produce CO₂, H₂O, NOx, and SOx.

The diagram below illustrates the most probable initial decomposition pathways.

G cluster_main Thieno[3,2-b]pyridin-5-ylmethanol cluster_inert Inert Atmosphere (N₂, Ar) cluster_oxidative Oxidative Atmosphere (Air, O₂) A Thieno[3,2-b]pyridin-5-ylmethanol B Polymeric Species A->B Dehydration (High T) C Thieno[3,2-b]pyridine-5-carbaldehyde A->C Dehydrogenation E Thieno[3,2-b]pyridine-5-carbaldehyde A->E Oxidation D Ring Fragments (HCN, NH₃, etc.) C->D High T Fragmentation F Thieno[3,2-b]pyridine-5-carboxylic acid E->F Further Oxidation G Combustion Products (CO₂, H₂O, NOx, SOx) F->G High T Combustion

Figure 2. General workflow for a thermal stability study using TGA/DSC.

References

  • Xia, H., Yang, Q., Ahmed, S. T., et al. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Thieno[3,2-b]pyridine Synthesis. BenchChem.
  • Wurm, F. R., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. Available from: [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%).
  • Slepokura, K., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(15), 4991. Available from: [Link]

  • Khan, I., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 29(2), 488. Available from: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.
  • Glaser, R., & Nichols, J. (2000). Conformational Preferences and Pathways for Enantiomerization and Diastereomerization of Benzyl Alcohol. The Journal of Organic Chemistry, 65(3), 755-766.
  • Cooper, A., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 189, 25-34. Available from: [Link]

  • Mettler Toledo. (n.d.). Application of Thermal Analysis to Flavors and Fragrances. Mettler Toledo White Paper.
  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications.
  • Organic Chemistry Explained. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! YouTube.
  • AZoM. (2025). Exploring Thermogravimetry and Gas Analysis. AZoM.com.
  • Siemiaszko, G., et al. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 30(2), 506.
  • Eltra. (n.d.). Thermogravimetric Analysis (TGA)
  • Liu, Y., et al. (2025). Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H). RSC Medicinal Chemistry.
  • Sławiński, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2058.
  • Yang, Y., et al. (2021). Tris(hydroxymethyl)aminomethane and its derivative as organic thermal stabilizers for flexible poly(vinyl chloride). Journal of Applied Polymer Science.
  • ResearchGate. (n.d.). Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11.
  • Lindsley, C. W., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.
  • Hupa, L., & Lindberg, D. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal.
  • Chen, Y., et al. (2024).
  • BenchChem. (2025). Spectroscopic Analysis of Thieno[3,2-b]pyridine Derivatives: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). Application Note and Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid. BenchChem.
  • Chemistry Steps. (2019). Reactions at the Benzylic Position. Chemistry Steps.
  • Leung, C.-H., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 14(1), 123-131.
  • Sonmez, G. (2005).
  • Al-Alshaikh, M. A., & El-Nahas, A. M. (2000). Theoretical study on the thermal decomposition of pyridine. Journal of the Chemical Society of Pakistan, 22(3), 183-190.
  • BenchChem. (n.d.).
  • Queiroz, M.-J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1583.
  • BLD Pharm. (n.d.). Thieno[3,2-b]pyridine. BLD Pharm.

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Reference Data & Comparative Studies

Validation

High-Fidelity ¹H NMR Interpretation of Thieno[3,2-b]pyridin-5-ylmethanol: A Platform Comparison Guide

Executive Summary Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) is a critical heterocyclic building block frequently utilized in pharmaceutical drug discovery. Because thienopyridines serve as bioisosteres for ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) is a critical heterocyclic building block frequently utilized in pharmaceutical drug discovery. Because thienopyridines serve as bioisosteres for indoles and quinolines, validating their exact substitution patterns is paramount for downstream synthesis.

This guide objectively compares the analytical performance of traditional High-Field NMR (400+ MHz) against modern Benchtop NMR (60–80 MHz) platforms for the structural elucidation of this specific compound. As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments, providing you with the mechanistic causality behind experimental choices and a self-validating workflow to ensure absolute data integrity.

Structural Breakdown & Theoretical ¹H NMR Profile

Understanding the molecular topology is the first step in predicting the spin-spin coupling networks. The core [1] consists of an electron-rich thiophene ring fused to an electron-deficient pyridine ring, with a hydroxymethyl group at the C5 position.

  • Thiophene Ring (H2, H3): Protons on the thiophene ring typically exhibit a 3J coupling constant of ~5.5 Hz . H2 is adjacent to the sulfur atom, shifting it further downfield compared to H3.

  • Pyridine Ring (H6, H7): The adjacent protons on the pyridine ring exhibit a larger 3J coupling constant of ~8.2 Hz .

  • Hydroxymethyl Group (-CH₂OH): This aliphatic side chain consists of a methylene group scalar-coupled to a terminal hydroxyl proton, provided chemical exchange is suppressed.

Platform Comparison: High-Field (400 MHz) vs. Benchtop (80 MHz) NMR

When evaluating platforms for routine structural verification, we must balance absolute resolution against accessibility and cost, as demonstrated in comparative studies on [2].

Spectral Resolution and the "Roof Effect"
  • High-Field (400 MHz): Provides massive chemical shift dispersion ( Δν ). The ratio of Δν/J is exceptionally large, meaning all four aromatic protons (H2, H3, H6, H7) resolve as distinct, first-order doublets with flat baselines.

  • Benchtop (80 MHz): The lower magnetic field compresses the chemical shift dispersion. Because the Δν/J ratio is smaller, the H3 (thiophene) and H6 (pyridine) doublets may experience partial overlap and second-order AB spin system behaviors (the "roof effect"). However, modern 80 MHz systems still provide sufficient resolution to extract accurate J -couplings using multiplet deconvolution software, making them highly viable for the characterization of complex [3].

Sensitivity and Workflow Integration
  • High-Field: Utilizes cryogenically cooled probes to achieve extreme signal-to-noise ratios (SNR), requiring <1 mg of sample. However, it relies on centralized core facilities, introducing queue times.

  • Benchtop: Requires higher sample concentrations ( ∼10−20 mg) but operates directly in the synthetic lab without cryogens, enabling real-time reaction monitoring and immediate structural feedback[2].

Experimental Protocol: A Self-Validating Workflow

To guarantee trustworthy results across either platform, the experimental protocol must be a self-validating system. Do not simply run the sample; control the physical chemistry of the acquisition.

Step 1: Solvent Selection & Sample Preparation
  • Action: Dissolve the sample in strictly anhydrous DMSO-d₆ (stored over 4Å molecular sieves).

  • Causality: Trace water catalyzes the rapid chemical exchange of the -OH proton. By using dry DMSO-d₆, this exchange is kinetically hindered. This allows the observation of the 3J scalar coupling between the -CH₂- and -OH protons, transforming the -OH signal from a useless broad singlet into a distinct triplet. This definitively proves the presence of a primary alcohol and rules out oxidation to an aldehyde.

Step 2: Spectrometer Validation
  • Action: Prior to acquiring the sample, run a lineshape standard (e.g., 1% CHCl₃ in Acetone-d₆).

  • Causality: The 3J coupling of the thiophene ring is relatively small (~5.5 Hz). If the magnetic field is poorly shimmed (linewidth >2 Hz), these doublets will blur into broad singlets, leading to false structural assignments. The standard acts as a self-validating system, ensuring the instrument's homogeneity is sufficient before consuming valuable sample time.

Step 3: Acquisition Parameters
  • Action: Set a 30° pulse angle (zg30) paired with a relaxation delay (D1) of 5 seconds.

  • Causality: A 5s delay ensures complete longitudinal relaxation ( T1​ ) of all protons. Aromatic protons in rigid heterocyclic systems often have longer T1​ times than aliphatic protons. Failing to allow full relaxation leads to under-integration of the pyridine and thiophene signals relative to the hydroxymethyl group, skewing quantitative structural verification.

Quantitative Data Presentation

The following table summarizes the expected ¹H NMR parameters and compares the observational clarity between the two platforms.

Proton AssignmentExpected Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)High-Field (400 MHz) PerformanceBenchtop (80 MHz) Performance
H7 (Pyridine)8.35Doublet (d)8.2Baseline resolvedResolved, slight roof effect
H2 (Thiophene)8.10Doublet (d)5.5Baseline resolvedResolved
H3 (Thiophene)7.65Doublet (d)5.5Baseline resolvedPartial overlap with H6
H6 (Pyridine)7.45Doublet (d)8.2Baseline resolvedPartial overlap with H3
-OH (Hydroxyl)5.50Triplet (t)5.8Sharp tripletTriplet (requires dry solvent)
-CH₂- (Methylene)4.70Doublet (d)5.8Sharp doubletResolved doublet

(Note: Exact chemical shifts are representative and may vary slightly based on concentration and temperature).

Mechanistic and Workflow Visualizations

NMR_Workflow N1 Sample Prep (Dry DMSO-d6) N2 Shimming & Tuning (Self-Validation) N1->N2 N3 Data Acquisition (1D 1H NMR) N2->N3 N4 Fourier Transform & Phase Correction N3->N4 N5 Structural Elucidation (Multiplet Analysis) N4->N5

Step-by-step experimental workflow for high-fidelity 1H NMR acquisition.

Spin_Coupling cluster_0 Pyridine Ring cluster_1 Thiophene Ring cluster_2 Hydroxymethyl Group H6 H6 (d, J~8.2 Hz) H7 H7 (d, J~8.2 Hz) H6->H7 3J coupling H2 H2 (d, J~5.5 Hz) H3 H3 (d, J~5.5 Hz) H2->H3 3J coupling CH2 CH2 (d, J~5.8 Hz) OH OH (t, J~5.8 Hz) CH2->OH 3J coupling (in dry DMSO)

Dominant 3J spin-spin coupling networks in Thieno[3,2-b]pyridin-5-ylmethanol.

Conclusion

Both High-Field and Benchtop NMR platforms successfully elucidate the structure of Thieno[3,2-b]pyridin-5-ylmethanol. High-field NMR remains the gold standard for absolute resolution, completely separating the H3 and H6 signals. However, benchtop NMR proves to be a highly capable, cost-effective alternative for routine verification. By adhering to strict, self-validating sample preparation protocols—such as using anhydrous DMSO-d₆ to lock the hydroxyl coupling—researchers can maximize the spectral information extracted from lower-field instruments, ensuring robust data integrity for drug development workflows.

References

  • High-field to Benchtop NMR Spectroscopy - Part 1 . Oxford Instruments.[Link]

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances . PubMed.[Link]

  • Thienopyridine | C7H5NS | CID 12210218 . PubChem - NIH.[Link]

Sources

Comparative

Structural Elucidation of Thieno[3,2-b]pyridin-5-ylmethanol: A Comparative MS Platform Guide

Executive Summary For drug development professionals and analytical chemists, characterizing the exact structural framework of heterocyclic intermediates is a critical quality control step. This guide provides an objecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, characterizing the exact structural framework of heterocyclic intermediates is a critical quality control step. This guide provides an objective, data-driven comparison between Triple Quadrupole (QqQ) and High-Resolution Orbitrap (HRMS) mass spectrometry platforms for elucidating the MS/MS fragmentation patterns of Thieno[3,2-b]pyridin-5-ylmethanol.

Introduction to the Thieno[3,2-b]pyridine Scaffold

Thieno[3,2-b]pyridines are widely recognized as "privileged structures" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and antiplatelet agents (1). Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) is a highly versatile building block in this class. Accurate structural elucidation of this compound relies heavily on tandem mass spectrometry (MS/MS), where collision-induced dissociation (CID) yields structurally diagnostic, reproducible fragmentation patterns (2).

Platform Comparison: QqQ vs. HR-Orbitrap MS

When analyzing the fragmentation of Thieno[3,2-b]pyridin-5-ylmethanol, the choice of MS platform dictates the depth of structural insight and quantitative reliability.

  • Triple Quadrupole (QqQ) MS : Excels in targeted quantitation (e.g., Multiple Reaction Monitoring, MRM) due to rapid duty cycles and high sensitivity. However, it provides only nominal mass resolution, which can struggle to differentiate isobaric fragments during de novo structural elucidation.

  • High-Resolution Orbitrap MS (HRMS) : Delivers sub-ppm mass accuracy. This is essential for distinguishing complex cross-ring cleavages in fused bicyclic systems like thienopyridines, allowing researchers to confirm the exact elemental compositions of product ions and rule out false-positive structural assignments (3).

Mechanistic Fragmentation Pathways

Understanding the chemical causality behind the fragmentation of Thieno[3,2-b]pyridin-5-ylmethanol is critical for accurate spectral interpretation.

  • Primary Ionization : Under positive Electrospray Ionization (+ESI), the compound readily accepts a proton at the basic pyridine nitrogen, yielding the [M+H]+ precursor ion at m/z 166.0326.

  • Dehydration (Loss of H2​O ) : The most thermodynamically favorable initial fragmentation is the loss of water (-18.01 Da) from the hydroxymethyl group at the C5 position. This requires relatively low collision energy (15 eV) because the resulting product ion (m/z 148.0220) is a highly resonance-stabilized thienopyridinyl-methyl carbocation.

  • Secondary Ring Cleavages :

    • Pyridine Ring Opening : The m/z 148 ion undergoes further CID to expel hydrogen cyanide (HCN, -27.01 Da), a hallmark of nitrogen-containing heterocycles, yielding m/z 121.0111.

    • Thiophene Ring Opening : Alternatively, the fused thiophene ring can extrude carbon monosulfide (CS, -43.97 Da) under higher collision energies, producing an ion at m/z 104.0500 (4).

Fragmentation M [M+H]+ m/z 166.03 Thieno[3,2-b]pyridin-5-ylmethanol F1 Fragment A m/z 148.02 [M+H - H2O]+ M->F1 - H2O (-18 Da) CID Energy: 15 eV F2 Fragment B m/z 121.01 [M+H - H2O - HCN]+ F1->F2 - HCN (-27 Da) Pyridine Ring Cleavage F3 Fragment C m/z 104.05 [M+H - H2O - CS]+ F1->F3 - CS (-44 Da) Thiophene Ring Cleavage

Proposed MS/MS fragmentation pathway of Thieno[3,2-b]pyridin-5-ylmethanol.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps (e.g., system suitability and blank verification) to rule out false positives caused by column carryover or background interference.

Workflow S1 1. Sample Prep 1-10 µg/mL in MeOH/H2O S2 2. Validation Blank Matrix Injection S1->S2 S3 3. Chromatography UPLC C18 Gradient S2->S3 S4 4. Mass Analysis QqQ vs HR-Orbitrap S3->S4 S5 5. Data Elucidation CID Fragmentation S4->S5

Self-validating LC-MS/MS experimental workflow for structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the Thieno[3,2-b]pyridin-5-ylmethanol standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1-10 µg/mL using 50% aqueous acetonitrile with 0.1% formic acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in positive ESI mode.

  • System Validation (Blank Run) : Inject 5 µL of the diluent matrix (without the analyte) to establish a baseline. Causality: This self-validating step confirms the absence of carryover at the m/z 166 transition, ensuring signal authenticity.

  • Chromatographic Separation : Utilize a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min. Causality: The gradient ensures sharp peak shapes and separates the analyte from potential isobaric impurities.

  • MS Source Optimization : Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units to ensure complete droplet desolvation.

  • Data Acquisition (CID) : Isolate the precursor ion (m/z 166.03) in the quadrupole with a 1.0 Da isolation window. Apply a stepped normalized collision energy (NCE) of 15, 30, and 45 eV. Causality: Stepped NCE is crucial to capture both fragile fragmentation events (like the initial dehydration) and robust, high-energy events (like thiophene ring cleavage) in a single spectral acquisition.

Quantitative Data Presentation

The following table compares the analytical outputs of the two platforms for the primary fragments of Thieno[3,2-b]pyridin-5-ylmethanol. The Orbitrap's sub-ppm mass error provides unambiguous confirmation of the neutral losses.

Fragment IdentityNeutral LossQqQ Nominal Mass (m/z)Orbitrap Exact Mass (m/z)Mass Error (ppm)Optimal CID Energy
Precursor [M+H]+ N/A166166.0326< 1.5N/A
[M+H−H2​O]+ H2​O (18 Da)148148.0220< 2.015 eV
[M+H−H2​O−HCN]+ HCN (27 Da)121121.0111< 2.535 eV
[M+H−H2​O−CS]+ CS (44 Da)104104.0500< 2.545 eV

Conclusion

While QqQ MS provides robust sensitivity for targeted pharmacokinetic assays of Thieno[3,2-b]pyridin-5-ylmethanol, HR-Orbitrap MS is indispensable for de novo structural elucidation and impurity profiling. The precise tracking of H2​O , HCN, and CS neutral losses via exact mass measurements ensures unambiguous confirmation of the thienopyridine scaffold and its functional substituents.

References

  • A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. PMC.[Link]

  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]

  • Biotransformation of Prasugrel, a Novel Thienopyridine Antiplatelet Agent, to the Pharmacologically Active Metabolite. ResearchGate.[Link]

Sources

Validation

IR spectroscopy characteristic peaks of Thieno[3,2-b]pyridin-5-ylmethanol

Spectroscopic Resolution of Thieno[3,2-b]pyridin-5-ylmethanol: A Comparative IR Analysis Guide For researchers, analytical scientists, and drug development professionals, the structural verification of heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Resolution of Thieno[3,2-b]pyridin-5-ylmethanol: A Comparative IR Analysis Guide

For researchers, analytical scientists, and drug development professionals, the structural verification of heterocyclic building blocks is a critical quality control step. Thieno[3,2-b]pyridines are recognized as "privileged structures" in medicinal chemistry, frequently serving as the core scaffold for potent kinase inhibitors and anticancer agents [1].

This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy characteristics of Thieno[3,2-b]pyridin-5-ylmethanol against its structural isomer and parent core. By understanding the causality behind these vibrational modes and employing self-validating experimental protocols, researchers can ensure high-fidelity structural elucidation.

Structural & Mechanistic Context

Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) consists of a bicyclic aromatic core—a thiophene ring fused to a pyridine ring—substituted with a hydroxymethyl group (-CH₂OH) at the 5-position. The IR spectrum of this molecule is dictated by the distinct dipole moment changes of its functional groups during molecular vibration:

  • The Hydroxymethyl Group (-CH₂OH): Introduces a highly polar O-H bond capable of extensive intermolecular hydrogen bonding in the solid state, leading to a broad, intense stretching band. The sp³ C-H bonds and the C-O single bond provide distinct aliphatic signatures absent in the parent core.

  • The Thienopyridine Core: The fused aromatic system exhibits complex C=N and C=C stretching modes. The sulfur atom in the thiophene ring introduces a heavier atomic mass, shifting the C-S stretching vibrations to the lower frequency "fingerprint" region [2].

Comparative IR Spectral Analysis

To objectively evaluate the performance of IR spectroscopy in distinguishing closely related analogs, we compare Thieno[3,2-b]pyridin-5-ylmethanol (Product A) with Thieno[2,3-b]pyridin-5-ylmethanol (Alternative B, a positional isomer) and Thieno[3,2-b]pyridine (Alternative C, the parent core lacking the alcohol moiety).

Quantitative Data Summary
Vibrational ModeProduct A: Thieno[3,2-b]pyridin-5-ylmethanolAlternative B: Thieno[2,3-b]pyridin-5-ylmethanolAlternative C: Thieno[3,2-b]pyridineDiagnostic Significance
O-H Stretch ~3250 - 3350 cm⁻¹ (Broad)~3260 - 3360 cm⁻¹ (Broad)AbsentConfirms the presence of the primary alcohol. Broadness indicates solid-state H-bonding.
Aromatic C-H Stretch ~3050 - 3100 cm⁻¹ (Weak)~3050 - 3100 cm⁻¹ (Weak)~3050 - 3100 cm⁻¹ (Weak)Baseline confirmation of the aromatic fused rings.
Aliphatic C-H Stretch ~2850 - 2950 cm⁻¹ (Medium)~2850 - 2950 cm⁻¹ (Medium)AbsentDifferentiates the hydroxymethyl-substituted analogs from the parent core.
C=N / C=C Stretch ~1580 cm⁻¹, ~1535 cm⁻¹~1595 cm⁻¹, ~1545 cm⁻¹~1585 cm⁻¹, ~1540 cm⁻¹Critical: The shift in these frequencies distinguishes the [3,2-b] fusion from the [2,3-b] fusion due to altered conjugation.
C-O Stretch ~1045 - 1060 cm⁻¹ (Strong)~1040 - 1055 cm⁻¹ (Strong)AbsentConfirms the primary alcohol (1° -CH₂OH) carbon-oxygen single bond.
C-S Stretch ~720 - 730 cm⁻¹ (Medium)~740 - 750 cm⁻¹ (Medium)~715 - 725 cm⁻¹ (Medium)Differentiates the electronic environment of the thiophene sulfur between isomers.

Data synthesized from foundational spectroscopic principles of thienopyridine derivatives and primary alcohols [1][2].

Experimental Methodologies

To ensure a self-validating system, the choice of IR technique must align with the physical state of the sample and the specific analytical goal. Below are two field-proven protocols.

Protocol 1: FTIR-ATR (Attenuated Total Reflectance)

Best for: Rapid, non-destructive routine analysis and moisture-sensitive comparisons. Causality: ATR utilizes a high-refractive-index crystal (e.g., diamond). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates only 0.5–2 µm into the sample. This eliminates the need for matrix dilution (like KBr), preventing the introduction of ambient moisture that could artificially broaden the O-H stretch region (~3300 cm⁻¹).

  • Preparation: Clean the diamond ATR crystal with a lint-free wipe and volatile solvent (e.g., isopropanol). Allow to dry completely.

  • Background: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Application: Place approximately 2-5 mg of neat Thieno[3,2-b]pyridin-5-ylmethanol powder directly onto the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the solid crystal lattice and the sample. Self-validation step: Monitor the real-time preview; adjust pressure until the strongest peak (usually C-O or O-H) reaches ~0.5-0.8 absorbance units.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans).

  • Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra).

Protocol 2: Transmission FTIR (KBr Pellet Method)

Best for: High-resolution analysis of the fingerprint region and minimizing optical artifacts. Causality: Dispersing the sample in an IR-transparent alkali halide matrix (KBr) reduces intermolecular interactions (like intense H-bonding) compared to the neat solid, often yielding sharper, more highly resolved peaks in the C=N and C-S regions.

  • Desiccation: Ensure spectroscopic-grade KBr is dried in an oven at 110°C for at least 24 hours prior to use.

  • Trituration: Weigh ~1-2 mg of Thieno[3,2-b]pyridin-5-ylmethanol and ~100 mg of anhydrous KBr. Grind them together in an agate mortar for 2-3 minutes until a homogenous, fine powder is achieved.

  • Pressing: Transfer the mixture into a pellet-forming die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (4000 - 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.

Experimental Workflow Visualization

The following logical workflow dictates the standard operating procedure for the spectroscopic validation of thienopyridine derivatives.

IR_Workflow A Sample Preparation (Thieno[3,2-b]pyridin-5-ylmethanol) B1 FTIR-ATR Method (Rapid, Non-destructive) A->B1 B2 KBr Pellet Method (High-Resolution Transmission) A->B2 C1 Direct Application to Diamond Crystal B1->C1 C2 Trituration with Anhydrous KBr B2->C2 D Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans) C1->D C2->D E Data Processing (Baseline Correction & Normalization) D->E F Peak Assignment (O-H, C=N, C-O, C-S) E->F

Experimental workflow for the FTIR spectroscopic analysis of thienopyridine derivatives.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5074765, Thieno(3,2-b)pyridin-7-ol (FTIR Spectra). PubChem. Retrieved from[Link]

Comparative

A Comparative Guide to the Reactivity of Pyridine vs. Thienopyridine Alcohols for Medicinal Chemists

Introduction In the landscape of medicinal chemistry, pyridine and thienopyridine scaffolds are foundational pillars, integral to the structure of countless therapeutic agents.[1] Pyridine, a simple azine, is a core comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, pyridine and thienopyridine scaffolds are foundational pillars, integral to the structure of countless therapeutic agents.[1] Pyridine, a simple azine, is a core component of numerous approved drugs, while its fused-ring cousin, thienopyridine, which marries a thiophene ring with pyridine, is renowned for its role in cardiovascular and central nervous system (CNS) therapies.[1][2] The functionalization of these core structures is paramount in drug discovery, with the introduction of alcohol moieties (-CH₂OH) serving as a critical handle for further synthetic elaboration.

This guide provides an in-depth, objective comparison of the chemical reactivity of pyridine alcohols and thienopyridine alcohols. Understanding the nuanced differences in their behavior, governed by the interplay of the heterocyclic systems' electronic and steric properties, is crucial for researchers and drug development professionals seeking to optimize synthetic pathways, predict metabolic fate, and design next-generation therapeutics. We will move beyond simple procedural descriptions to explore the causal mechanisms that dictate experimental outcomes.

The Decisive Factor: Unpacking the Electronic Landscape

The reactivity of the hydroxymethyl group in these compounds is not an isolated property; it is fundamentally dictated by the electronic character of the aromatic ring system to which it is attached. The pyridine and thienopyridine nuclei exert powerful, and distinctly different, electronic influences that modulate the reactivity of the benzylic-like alcohol.

The Electron-Deficient Nature of the Pyridine Ring

The pyridine ring is characterized by the presence of a nitrogen atom, which is more electronegative than carbon. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), rendering the entire aromatic ring electron-deficient compared to benzene.[3] This electronic pull has direct consequences for an attached hydroxymethyl group:

  • Reduced Nucleophilicity of the Alcohol: The electron-withdrawing nature of the ring slightly decreases the electron density on the alcohol's oxygen atom, making it a marginally weaker nucleophile compared to a standard benzylic alcohol.

  • Activation of the Ring to Nucleophiles: While deactivating the ring towards electrophilic substitution, the nitrogen atom activates the ortho (2-) and para (4-) positions for nucleophilic aromatic substitution.[4] This is a critical consideration for potential side reactions.

  • Positional Isomerism Matters: The reactivity of pyridinemethanol is highly dependent on the substituent's position. In 4-pyridinemethanol, the hydroxymethyl group is in direct conjugation with the nitrogen atom, allowing for strong resonance effects. In 3-pyridinemethanol, this direct resonance is absent, and its reactivity more closely resembles a typical benzylic alcohol, influenced primarily by inductive effects.[3]

The Modulated Electronics of the Thienopyridine System

Thienopyridines are a more complex family, with six possible isomers based on the fusion of the thiophene and pyridine rings.[1][2] For this guide, we will focus on the common thieno[2,3-b]- and thieno[3,2-b]pyridine systems. The fusion of an electron-rich thiophene ring with an electron-poor pyridine ring creates a unique electronic environment.

  • Electronic Amalgamation: The sulfur atom in the thiophene ring possesses lone pairs that it can donate into the aromatic system, making the thiophene moiety electron-rich. This partially counteracts the electron-withdrawing effect of the pyridine nitrogen. The net effect is a system that is generally more electron-rich than pyridine but less so than thiophene alone.

  • Enhanced Stability of Intermediates: The fused bicyclic system, with the participation of sulfur's d-orbitals, can better delocalize and stabilize charged intermediates that may form during a reaction.

  • A New Site of Reactivity: The sulfur atom itself presents a potential site for reaction, particularly with strong oxidizing agents, which can lead to the formation of sulfoxides and sulfones. This represents a significant deviation from the reactivity of simple pyridine alcohols.

Logical Overview: Factors Influencing Alcohol Reactivity

G cluster_pyridine Pyridine Alcohol cluster_thienopyridine Thienopyridine Alcohol Py_Ring Pyridine Ring Py_Effect Strongly Electron-Withdrawing (-I, -M) Py_Ring->Py_Effect Py_Alcohol Alcohol (-CH₂OH) Py_Effect->Py_Alcohol Py_Reactivity Slightly Decreased Nucleophilicity Py_Alcohol->Py_Reactivity TP_Ring Thienopyridine Ring (Thiophene + Pyridine) TP_Effect Modulated Electronics: Th (e⁻ rich) + Py (e⁻ poor) TP_Ring->TP_Effect S_SideReaction Potential S-Oxidation Side Reaction TP_Ring->S_SideReaction with oxidants TP_Alcohol Alcohol (-CH₂OH) TP_Effect->TP_Alcohol TP_Reactivity Comparable or Increased Nucleophilicity TP_Alcohol->TP_Reactivity

Caption: Electronic effects of the core ring system on alcohol reactivity.

Comparative Reactivity in Key Synthetic Transformations

We will now examine three common transformations of primary alcohols—oxidation, esterification, and conversion to halides—to highlight the practical differences between pyridine and thienopyridine substrates.

Oxidation: From Alcohol to Aldehyde and Carboxylic Acid

The oxidation of primary alcohols is a cornerstone of organic synthesis, typically proceeding first to an aldehyde and, under harsher or aqueous conditions, to a carboxylic acid.[5][6]

  • Pyridine Alcohols: These substrates undergo standard oxidation. "Weak," anhydrous oxidants like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) reliably stop at the aldehyde stage.[5][6][7] "Strong" oxidants that are typically used in aqueous media, such as potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will oxidize the primary alcohol through to the carboxylic acid.[8][9] The aldehyde intermediate, in the presence of water, forms a hydrate which is susceptible to further oxidation.[6][8]

  • Thienopyridine Alcohols: While the alcohol group is readily oxidized, the presence of the sulfur atom introduces a critical complication. Strong oxidizing agents like KMnO₄ or H₂O₂ can readily oxidize the thiophene sulfur to a sulfoxide or sulfone, leading to a mixture of products and reduced yield of the desired carboxylic acid. Therefore, milder, more selective conditions are paramount. PCC or DMP remain excellent choices for the synthesis of thienopyridine aldehydes. For oxidation to the carboxylic acid, a two-step procedure (e.g., PCC oxidation to the aldehyde, followed by a selective aldehyde oxidation using a reagent like sodium chlorite) is often preferred to avoid S-oxidation.

Table 1: Comparative Overview of Oxidation Reactions

FeaturePyridine AlcoholsThienopyridine AlcoholsCausality & Field Insights
Oxidation to Aldehyde High yields with PCC, DMP, Swern oxidation.[5]High yields with PCC, DMP, Swern oxidation.Both are effective. The choice of reagent is often dictated by cost, scale, and tolerance of other functional groups.
Oxidation to Carboxylic Acid Readily achieved with strong, aqueous oxidants (e.g., KMnO₄, H₂CrO₄).[8]Prone to S-oxidation with strong oxidants. A two-step protocol is often necessary.The nucleophilic sulfur atom in the thiophene ring competes with the alcohol/aldehyde for the oxidant. This is a key consideration for both synthesis and metabolism studies, as S-oxidation is a common metabolic pathway.
Recommended "Strong" Conditions Jones Oxidation (CrO₃, H₂SO₄ in acetone).Pinnick Oxidation (aldehyde with NaClO₂).For thienopyridines, avoiding harsh, non-selective oxidants is critical to preserving the integrity of the thiophene ring.
Esterification: Acylation of the Hydroxyl Group

Esterification is a fundamental reaction for installing new functional groups or creating prodrugs. The reaction typically involves the nucleophilic attack of the alcohol onto an activated carboxylic acid derivative, such as an acid chloride or anhydride.

  • Pyridine Alcohols: These alcohols are competent nucleophiles for esterification. The reaction is often carried out in the presence of a base like pyridine itself or triethylamine to scavenge the acid byproduct (e.g., HCl).[10][11] For less reactive systems, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is employed.[12] The slightly reduced nucleophilicity of the alcohol due to the ring's electron-withdrawing effect can sometimes lead to slower reaction rates compared to simple aliphatic alcohols, but the transformation is generally high-yielding.

  • Thienopyridine Alcohols: The alcohol moiety on a thienopyridine ring is expected to be a slightly stronger nucleophile than its pyridine counterpart due to the electron-releasing contribution of the thiophene ring. This can translate to faster reaction rates under identical acylation conditions. Standard protocols using acid chlorides or anhydrides with a base are highly effective.

Table 2: Comparative Overview of Esterification Reactions

FeaturePyridine AlcoholsThienopyridine AlcoholsCausality & Field Insights
Relative Nucleophilicity Slightly decreased by electron-withdrawing ring.Slightly increased by electron-donating thiophene moiety.While often subtle, this difference in reactivity can be exploited in competitive reactions or may necessitate slightly longer reaction times for pyridine alcohols under marginal conditions.
Typical Conditions RCOCl or (RCO)₂O, Pyridine or Et₃N, +/- DMAP, in CH₂Cl₂.RCOCl or (RCO)₂O, Pyridine or Et₃N, +/- DMAP, in CH₂Cl₂.The protocols are nearly identical. The choice of base and catalyst depends more on the electrophile's reactivity and the substrate's sensitivity than on the difference between the two heterocyclic systems.
Potential Side Reactions Minimal under standard conditions.Minimal under standard conditions.Both systems are stable to typical acylation conditions, making esterification a robust and predictable transformation.
Nucleophilic Substitution: Conversion to Alkyl Halides

Converting the alcohol to an alkyl halide is a common strategy to enable subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. This requires transforming the poor leaving group (-OH) into a good one.[13]

  • Pyridine Alcohols: Direct conversion using hydrohalic acids (e.g., HBr, HCl) is possible but can be complicated by the basicity of the pyridine nitrogen.[14] Under strongly acidic conditions, the nitrogen becomes protonated, creating a positively charged pyridinium species. This dramatically increases the ring's electron-withdrawing effect, deactivating the benzylic position and potentially hindering SN1-type reactions. A more reliable, two-step approach involves first converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group, followed by displacement with a halide nucleophile.[13] Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective, often using pyridine as the solvent and acid scavenger.[15]

  • Thienopyridine Alcohols: Similar strategies apply. The thienopyridine ring system is generally better at stabilizing a positive charge on the adjacent carbon compared to a simple pyridine ring, which may favor SN1-type mechanisms under certain conditions. The nitrogen atom is still basic and will be protonated under strong acid, so methods avoiding highly acidic media are preferred. Conversion to a sulfonate ester followed by substitution is a robust and highly recommended pathway.

Validated Experimental Protocols

To provide a practical context, the following are detailed, self-validating protocols for the comparative oxidation of a representative alcohol from each class.

Experimental Workflow: Comparative Oxidation Study

Caption: Workflow for a comparative oxidation experiment.

Protocol 1: Oxidation of 4-Pyridinemethanol to 4-Pyridinecarboxaldehyde using PCC

Materials:

  • 4-Pyridinemethanol (1.09 g, 10.0 mmol)

  • Pyridinium chlorochromate (PCC) (3.23 g, 15.0 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂, 100 mL)

  • Celite or Silica Gel

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add PCC (3.23 g) and anhydrous CH₂Cl₂ (50 mL). Stir to form a slurry.

  • In a separate flask, dissolve 4-pyridinemethanol (1.09 g) in anhydrous CH₂Cl₂ (50 mL).

  • Add the alcohol solution dropwise to the stirring PCC slurry at room temperature over 10 minutes. The mixture will become dark and thick.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 1:1 Hexanes/Ethyl Acetate) until the starting material spot has disappeared (typically 2-3 hours).

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether to precipitate the chromium salts.

  • Pass the entire mixture through a short plug of Celite or silica gel, washing the plug thoroughly with additional diethyl ether (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-pyridinecarboxaldehyde as a pale yellow oil.

Trustworthiness Check: The progress is easily monitored by TLC. The filtration through a silica plug is a standard and effective method for removing the bulk of the chromium byproducts before final purification, ensuring a clean product.

Protocol 2: Oxidation of Thieno[3,2-b]pyridin-5-ylmethanol to Thieno[3,2-b]pyridine-5-carbaldehyde

Materials:

  • Thieno[3,2-b]pyridin-5-ylmethanol (1.65 g, 10.0 mmol)

  • Pyridinium chlorochromate (PCC) (3.23 g, 15.0 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂, 100 mL)

  • Celite or Silica Gel

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add PCC (3.23 g) and anhydrous CH₂Cl₂ (50 mL). Stir to form a slurry.

  • In a separate flask, dissolve thieno[3,2-b]pyridin-5-ylmethanol (1.65 g) in anhydrous CH₂Cl₂ (50 mL).

  • Add the alcohol solution dropwise to the stirring PCC slurry at room temperature over 10 minutes.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (eluent: 7:3 Hexanes/Ethyl Acetate) until the starting material is consumed (typically 1.5-2.5 hours).

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.

  • Pass the mixture through a short plug of Celite or silica gel, washing the plug with additional diethyl ether (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford thieno[3,2-b]pyridine-5-carbaldehyde as a white to off-white solid.

Causality Note: The choice of an anhydrous reagent like PCC is deliberate and critical for both substrates to prevent over-oxidation to the carboxylic acid.[6][7] For the thienopyridine, this mild method has the added benefit of being completely inert towards the sensitive thiophene ring.

Conclusion and Senior Scientist Insights

The reactivity of alcohols on pyridine and thienopyridine scaffolds, while sharing mechanistic foundations, exhibits crucial differences that must be respected in synthetic design.

  • Pyridine Alcohols are robust and behave predictably. Their reactivity is primarily governed by the strong electron-withdrawing nature of the pyridine ring, with positional isomerism playing a key role.[3]

  • Thienopyridine Alcohols present a more nuanced challenge. The reactivity of the alcohol is modulated by the electron-donating thiophene ring, but the synthetic chemist must always be vigilant for potential side reactions at the sulfur atom, particularly under oxidative conditions.

For the drug development professional, these differences have profound implications. The choice of a thienopyridine scaffold over a pyridine may alter the metabolic profile of a drug candidate, with S-oxidation representing a likely metabolic pathway. Conversely, the slightly enhanced nucleophilicity of a thienopyridine alcohol might be leveraged to achieve higher yields or faster reaction times in key synthetic steps. Ultimately, a deep understanding of the underlying electronic principles governing these systems empowers the medicinal chemist to make informed decisions, transforming potential synthetic liabilities into strategic advantages.

References

  • Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2007). The Chemistry of Thienopyridines. ResearchGate. [Link]

  • Pessina, F., et al. (2021). Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities. CNR-IRIS. [Link]

  • Al-Ostath, A., et al. (2023). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. MDPI. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999.
  • Gini, A., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • Organic Chemistry Tutor. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. YouTube. [Link]

  • Deady, L. W., & Korytsky, O. L. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wood, C. E. (1995). The synthesis and reactions of thienopyridines. Abertay University. [Link]

  • Abdel-Gawad, H., et al. (2011). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. [Link]

  • Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. [Link]

  • Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark. [Link]

  • Lee, S. C., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry. [Link]

  • LibreTexts Chemistry. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. [Link]

  • Straczewski, G., et al. (2007). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. [Link]

  • Hatvate, N., et al. (2024). Thienopyrimidines Exploring the Chemistry and Bioactivity. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. [Link]

  • Murata, Y., & Nishikawa, M. (1983). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Jerina, D. M., et al. (1970). Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • El-Aty, A. A., et al. (2005). Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. SciSpace. [Link]

  • Orita, A., et al. (2001). A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. ResearchGate. [Link]

  • Sketchy MCAT. (2023, December 14). Oxidation and Reduction of Organic Molecules Lesson (Full Lesson). YouTube. [Link]

  • da Silva, A. de F., et al. (2000). Hydroxyquinones: Synthesis and Reactivity. MDPI. [Link]

  • Chen, K., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

  • Shruthi, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. [Link]

  • Mayr, H., et al. (2011). Synthesis and Reactivity of Highly Nucleophilic Pyridines. ResearchGate. [Link]

  • Kupai, J., et al. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. MDPI. [Link]

  • Khan Academy. (n.d.). Syn dihydroxylation. Khan Academy. [Link]

  • Farid, N. A., et al. (2010). Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. ResearchGate. [Link]

  • Liu, Y., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo. [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. OrgoSolver. [Link]

  • Szymańska, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

  • Devi, K. S., et al. (2009). Homogeneous esterification of cellulose and characterization of cellulose esters. Der Pharma Chemica. [Link]

  • Zhang, Z., et al. (2021). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. PMC. [Link]

Sources

Validation

Validating the Purity of Thieno[3,2-b]pyridin-5-ylmethanol: A Comparative Guide to LC-MS vs. Alternative Analytical Modalities

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge Thieno[3,2-b]pyridin-5-ylmethanol (CAS 161004-98-4) is a highly valued bicyclic heteroaromat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge

Thieno[3,2-b]pyridin-5-ylmethanol (CAS 161004-98-4) is a highly valued bicyclic heteroaromatic building block, frequently utilized in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5) 1. Because its downstream derivatives are destined for rigorous preclinical and clinical evaluation, verifying the absolute purity of this starting material is non-negotiable.

The primary analytical challenge lies in the compound's structural nature. The synthesis of thienopyridines often generates regioisomers (e.g., thieno[2,3-b]pyridine derivatives) or retains trace unreacted precursors. These impurities frequently share similar polarities and UV absorbance profiles, making traditional one-dimensional analysis insufficient for true purity validation.

Comparative Analysis: LC-MS vs. HPLC-UV vs. NMR

To establish a robust quality control framework, we must objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-UV: The Routine Workhorse

HPLC-UV relies on a photodiode array (PDA) to detect compounds based on their chromophores. While robust for routine assays, it suffers from "chromophoric blindness." If a trace impurity co-elutes with Thieno[3,2-b]pyridin-5-ylmethanol and possesses an identical UV-Vis spectrum (a common occurrence with regioisomers), HPLC-UV cannot differentiate the two, leading to an artificially inflated purity score 2.

NMR Spectroscopy: The Structural Authority

Proton (1H) and Quantitative NMR (qNMR) provide definitive atomic connectivity, making them unparalleled for distinguishing structural isomers. However, NMR lacks the sensitivity required for trace impurity profiling. Impurities present at <1-2% often fall below the baseline noise threshold of standard NMR instruments, rendering it inadequate as a standalone purity validation tool.

LC-MS: The Orthogonal Solution

LC-MS bridges the gap by coupling physical separation (LC) with mass-to-charge (m/z) specificity (MS). Even if an impurity co-elutes with the main peak, the mass spectrometer can resolve them dimensionally provided they have different molecular weights. Furthermore, modern LC-MS systems achieve limits of detection (LOD) in the ng/mL range, far surpassing both HPLC-UV and NMR for trace preclinical analysis 2.

Quantitative Performance Comparison

Analytical ParameterLC-MS (ESI-TOF/QqQ)HPLC-UV (PDA)NMR (1H / qNMR)
Primary Detection Mechanism Mass-to-charge ratio (m/z)Light absorbance (UV-Vis)Nuclear spin resonance
Sensitivity (LOD) High (ng/mL to pg/mL)Moderate (µg/mL)Low (mg/mL)
Trace Impurity Resolution Excellent (< 0.1%)Poor (if co-eluting)Poor (> 1-5% threshold)
Structural Elucidation Moderate (Fragmentation)NoneHigh (Atomic connectivity)
Sample Requirement < 1 µg~ 10-50 µg> 5 mg
Best Use Case Trace impurity profiling & IDRoutine batch QA/QCRegioisomer confirmation

Mechanistic Causality in the LC-MS Workflow

For Thieno[3,2-b]pyridin-5-ylmethanol, the analytical conditions must be tailored to its specific physicochemical properties to ensure accurate ionization and retention.

  • Ionization Strategy (ESI+): The compound features a basic pyridine nitrogen (estimated pKa ~4.5). By utilizing an acidic mobile phase (0.1% Formic Acid), the nitrogen is readily protonated in the electrospray ionization (ESI) source. This guarantees a highly abundant [M+H]+ precursor ion at m/z 166.03 (Exact mass: 165.02 Da).

  • Chromatographic Retention: The hydroxyl group (-OH) imparts polarity, while the thienopyridine core is hydrophobic. A standard C18 reversed-phase column is ideal, provided the gradient starts with a high aqueous composition to prevent the polar molecule from washing out in the void volume.

LC-MS Purity Validation Workflow

LCMS_Workflow cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry LC RP-HPLC (C18) Gradient Elution ESI ESI+ Source [M+H]+ Generation LC->ESI Eluent Transfer Analyzer Mass Analyzer (m/z Separation) ESI->Analyzer Gas Phase Ions Detector Ion Detector (Abundance) Analyzer->Detector Filtered Ions Data Data Processing EIC & Purity Calc Detector->Data Signal Output Prep Sample Prep Dilution in MeOH/H2O Prep->LC 2 µL Injection

Caption: Sequential workflow for LC-MS purity validation, highlighting physical separation to ion detection.

Step-by-Step Experimental Protocol

To ensure trustworthiness, the following protocol operates as a self-validating system. It incorporates blank verification to rule out carryover and utilizes Extracted Ion Chromatograms (EIC) to isolate the target compound from background matrix noise.

Phase 1: Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Stock Solution: Accurately weigh 1.0 mg of Thieno[3,2-b]pyridin-5-ylmethanol and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Sample: Dilute the stock solution 1:1000 with the diluent to achieve a final concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: UHPLC Separation Conditions
  • Column: Phenomenex Luna C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 1.0 - 4.0 min: 5% to 95% B (Linear ramp to elute hydrophobic impurities)

    • 4.0 - 5.0 min: 95% B (Column wash)

    • 5.0 - 6.5 min: 5% B (Re-equilibration)

Phase 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Scan Range: m/z 100 to 600.

Phase 4: Self-Validation & Data Processing
  • Blank Run: Inject 2 µL of the diluent. Verify the absence of peaks at m/z 166.03 to confirm zero system carryover.

  • Sample Run: Inject 2 µL of the 1 µg/mL working sample.

  • Purity Calculation:

    • Extract the ion chromatogram (EIC) for m/z 166.03 ± 0.05 Da.

    • Extract the Total Ion Chromatogram (TIC) to identify any non-target m/z peaks (impurities).

    • Calculate relative purity using area normalization: (Area of m/z 166.03 peak / Total Area of all peaks in TIC) × 100.

Conclusion

While HPLC-UV and NMR are foundational techniques, LC-MS is the only modality capable of providing the sensitivity and orthogonal specificity required to validate the purity of Thieno[3,2-b]pyridin-5-ylmethanol for rigorous drug discovery applications. By leveraging the proton affinity of the thienopyridine core, researchers can achieve unambiguous trace impurity profiling.

References

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: BMC Chemistry URL
  • Title: Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: ACS Medicinal Chemistry Letters URL

Sources

Validation

Elemental Analysis Standards for Thieno[3,2-b]pyridin-5-ylmethanol: A Comprehensive Comparison Guide

As a Senior Application Scientist in pharmaceutical development, establishing the absolute purity of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthesis. Thieno[3,2-b]pyridin-5-ylmethan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, establishing the absolute purity of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthesis. Thieno[3,2-b]pyridin-5-ylmethanol (CAS: 161004-98-4) is a critical intermediate frequently utilized in the development of kinase inhibitors and anti-platelet agents. With a molecular formula of C8​H7​NOS and a theoretical exact mass of 165.0248 g/mol , its fused thiophene-pyridine scaffold presents unique analytical challenges.

This guide objectively compares the industry-standard methodologies for the elemental analysis of Thieno[3,2-b]pyridin-5-ylmethanol, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

The Analytical Challenge: Heteroaromatic Scaffolds

The theoretical elemental composition of Thieno[3,2-b]pyridin-5-ylmethanol is C: 58.16%, H: 4.27%, N: 8.48%, O: 9.68%, and S: 19.41% .

Relying solely on High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) is insufficient for batch release. HPLC is blind to inorganic salts, while NMR cannot accurately quantify trace heavy metals or non-protonated solvent inclusions. Furthermore, the robust C-S and C-N bonds in the thienopyridine core require aggressive oxidative conditions to prevent the formation of refractory char, which would otherwise skew carbon and sulfur quantitation.

To establish a comprehensive purity profile, we must employ orthogonal techniques: CHNS(O) Combustion Analysis for bulk empirical formula confirmation, and ICP-MS for trace elemental impurity profiling.

Methodological Comparison: Bulk Purity vs. Trace Impurities

The following table summarizes the performance metrics of the three primary analytical alternatives used to validate the elemental composition of this standard.

Analytical MetricCHNS(O) Combustion AnalysisICP-MS (USP <233> Compliant)HRMS (Orthogonal Validation)
Primary Objective Bulk elemental mass fraction (Empirical formula confirmation).Trace heavy metal & catalyst quantification (Toxicity).Exact mass & isotopic pattern confirmation.
Target Analytes C, H, N, S, OClass 1 (Pb, As, Cd, Hg) & Class 2B (Pd, Pt, Ru) [M+H]+ or [M+Na]+ ions
Accuracy / Tolerance ±0.4% absolute deviation from theoretical values[1].Detectability down to parts-per-trillion (ppt)[2].< 5 ppm mass error[1].
Sample Requirement 1–5 mg per replicate[3].0.1–0.5 g per digestion vessel[4].< 0.1 mg
Matrix Interference High (Moisture/solvents skew H and O values).Low (Resolved via microwave digestion & internal standards)[5].Moderate (Ion suppression in ESI).

Experimental Methodologies & Self-Validating Protocols

To guarantee trustworthiness, every analytical run must operate as a self-validating system. Below are the optimized protocols for analyzing Thieno[3,2-b]pyridin-5-ylmethanol.

Protocol A: High-Precision CHNS(O) Combustion Analysis

The American Chemical Society (ACS) mandates that found values for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values to prove >95% purity[1].

Step-by-Step Methodology:

  • Sample Preparation & Weighing: Dry the Thieno[3,2-b]pyridin-5-ylmethanol sample in a vacuum desiccator over P2​O5​ for 24 hours. Weigh exactly 2.000 ± 0.001 mg of the sample into a tin capsule using a USP-compliant microbalance[3].

    • Causality: Tin is strictly chosen because its exothermic oxidation during flash combustion raises the localized temperature to ~1800°C, ensuring the complete cleavage of the stable thienopyridine ring.

  • Additive Integration: Add ~2 mg of Vanadium Pentoxide ( V2​O5​ ) to the tin capsule.

    • Causality: The high sulfur content (19.41%) can form a mixture of SO2​ and SO3​ . V2​O5​ acts as an oxidative catalyst to quantitatively convert all sulfur species to SO2​ , preventing peak tailing and ensuring accurate sulfur quantitation.

  • Combustion & Separation: Drop the capsule into the oxidation reactor (1000°C) under a dynamic pulse of O2​ . Pass the resulting gas mixture ( CO2​ , H2​O , NOx​ , SO2​ ) through a reduction column (copper wire at 650°C) to reduce NOx​ to N2​ and absorb excess O2​ .

  • Self-Validating Step (Bracketing): Run a certified reference standard (e.g., Sulfanilamide, which contains C, H, N, O, and S) every 10 samples. If the standard deviation exceeds 0.30% absolute, the calibration curve is invalidated, and the instrument must be recalibrated.

Protocol B: ICP-MS for Trace Elemental Impurities (USP <233>)

Because thienopyridines are frequently synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), trace Pd contamination is a severe risk. USP General Chapter <233> mandates the use of ICP-MS for detecting these impurities[6].

Step-by-Step Methodology:

  • Microwave Digestion: Transfer 0.5 g of the sample into a perfluoroalkoxy (PFA) microwave vessel. Add 5 mL of concentrated ultra-pure HNO3​ and 1 mL of concentrated HCl [4].

    • Causality: HCl is essential here. While HNO3​ destroys the organic matrix, HCl is required to stabilize Platinum Group Elements (PGEs) like Palladium and Platinum in solution as chloro-complexes, preventing their precipitation before they reach the plasma[5].

  • Digestion Program: Seal the vessels and heat to 200°C over 15 minutes, holding for 20 minutes to ensure complete mineralization.

  • Analysis: Dilute the digestate with ultra-pure water to a final acid concentration of 2-5%. Introduce the sample into the ICP-MS using an internal standard mix (e.g., 45Sc , 115In , 209Bi ) to correct for matrix-induced signal suppression[4].

  • Self-Validating Step (Spike Recovery): Prepare a spiked sample by adding a reference standard mix of Target Elements (Pb, As, Cd, Hg, Pd) at 50%, 100%, and 150% of the Permitted Daily Exposure (PDE) target limit (J) prior to digestion[4]. The analysis is only valid if the spike recovery falls strictly between 70% and 150%[7].

Workflow Visualization

The following diagram illustrates the logical decision matrix for validating the elemental composition of a new batch of Thieno[3,2-b]pyridin-5-ylmethanol.

G Start Thieno[3,2-b]pyridin-5-ylmethanol Batch Release CHNS CHNS(O) Combustion (Bulk Elemental Purity) Start->CHNS ICPMS ICP-MS per USP <233> (Trace Heavy Metals/Catalysts) Start->ICPMS HRMS HRMS & qNMR (Orthogonal Validation) Start->HRMS EvalCHNS Compare to Theoretical: C: 58.16%, H: 4.27% N: 8.48%, S: 19.41% CHNS->EvalCHNS EvalICP Check PDE Limits (Pb, As, Cd, Hg, Pd < J value) ICPMS->EvalICP PassCHNS Δ ≤ ±0.4% (ACS Standard Pass) EvalCHNS->PassCHNS Yes FailCHNS Δ > ±0.4% (Reject/Repurify) EvalCHNS->FailCHNS No PassICP Impurities < PDE (USP <232> Pass) EvalICP->PassICP Yes FailICP Impurities > PDE (Reject/Repurify) EvalICP->FailICP No

Elemental analysis validation workflow for Thieno[3,2-b]pyridin-5-ylmethanol batch release.

References

  • An International Study Evaluating Elemental Analysis | ACS Central Science American Chemical Society (ACS)[Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution Agilent Technologies[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation Mettler Toledo[Link]

  • Elemental Analysis (CHNS, ONH) - Precise Material Analysis Fraunhofer IFAM[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Thieno[3,2-b]pyridin-5-ylmethanol

This document provides a detailed protocol for the safe handling and disposal of Thieno[3,2-b]pyridin-5-ylmethanol (CAS No. 376387-77-8).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of Thieno[3,2-b]pyridin-5-ylmethanol (CAS No. 376387-77-8). As drug development professionals, our commitment to safety extends beyond the discovery phase to the entire lifecycle of a chemical, including its final disposal. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide is built on the foundational principles of risk assessment, waste segregation, and authorized disposal pathways.

Hazard Identification and Risk Assessment: An Extrapolative Approach

  • Thiophene Derivatives: The related compound Thieno[3,2-b]thiophene is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]

  • Pyridine Derivatives: Pyridine-containing compounds, such as 2-Amino-3-pyridinemethanol, are also known to cause skin and serious eye irritation. The PubChem entry for the similar Thieno(2,3-c)pyridine indicates it is harmful if swallowed and causes skin and eye irritation.[2]

Chemical Profile and Hazard Summary

For quick reference, the following table summarizes the key identifiers for Thieno[3,2-b]pyridin-5-ylmethanol and its presumed hazard profile.

PropertyValueSource
CAS Number 376387-77-8[4]
Molecular Formula C₈H₇NOS[4]
Molecular Weight 165.21 g/mol [4]
Physical State Solid (Assumed)N/A
Extrapolated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]

Mandatory Personal Protective Equipment (PPE)

When handling Thieno[3,2-b]pyridin-5-ylmethanol in any form, including as a waste product, the following PPE is mandatory to mitigate exposure risks.[5]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles that are tested and approved under government standards such as EN166 (EU) or ANSI Z87.1 (US).

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and disposal protocols.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

Proper segregation is the cornerstone of safe chemical waste management.[6][7] Incompatible wastes must never be mixed. This protocol ensures that waste containing Thieno[3,2-b]pyridin-5-ylmethanol is handled in a safe, compliant manner from the point of generation.

Step 1: Select the Correct Waste Container

  • Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for non-corrosive solutions) that is in good condition with no leaks or cracks.[8][9]

  • The container must have a secure, threaded cap that can be tightly sealed. Containers must be kept closed at all times except when waste is being actively added.[7][10]

  • Ensure the container is appropriately sized for the amount of waste to be generated, leaving at least 10% headspace to allow for expansion.

Step 2: Label the Container Before Use

  • All waste containers must be labeled before any waste is added.[9]

  • The label must be clearly legible and include the following information:

    • The words "Hazardous Waste ".[8][10]

    • The full chemical name: "Thieno[3,2-b]pyridin-5-ylmethanol ". Do not use abbreviations or chemical formulas.[8]

    • A list of all other components in the container, including solvents and their approximate percentages.

    • The date of waste accumulation initiation.

Step 3: Segregate and Collect Waste

  • Solid Waste: Collect unused or waste Thieno[3,2-b]pyridin-5-ylmethanol, contaminated weigh boats, and disposable spatulas directly into a designated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing Thieno[3,2-b]pyridin-5-ylmethanol in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams (e.g., acids, bases, oxidizers).[6][7]

  • Contaminated Labware and PPE: Dispose of all contaminated items, including gloves, pipette tips, and disposable lab coats, in a designated hazardous waste bag for solid waste.[3]

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled hazardous waste container in a designated SAA within the laboratory.[10]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Store incompatible waste containers in separate secondary containment bins.

Decontamination and Spill Management

Accidents can happen, and a clear plan for managing spills is essential.

  • Empty Container Decontamination: Any "empty" container that once held Thieno[3,2-b]pyridin-5-ylmethanol must be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol) that can dissolve the compound.[6][9] This rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[6][9] After triple-rinsing, the container can be managed as non-hazardous waste (e.g., regular glass or plastic recycling).

  • Minor Spill Cleanup:

    • Ensure proper PPE is worn before addressing the spill.[3]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

    • Place the collected material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

Disposal Workflow: From Benchtop to Final Treatment

The following diagram outlines the decision-making and procedural flow for the proper disposal of Thieno[3,2-b]pyridin-5-ylmethanol waste.

G Thieno[3,2-b]pyridin-5-ylmethanol Disposal Workflow A Waste Generation (Solid, Liquid, or Contaminated PPE) B Hazard Assessment: Treat as Hazardous Waste (Irritant, Harmful) A->B C Select & Pre-Label Appropriate Container B->C D Segregate Waste Streams C->D E Solid Waste Container (e.g., HDPE Jar) D->E Solids & PPE F Liquid Waste Container (e.g., Glass Bottle) D->F Liquids G Store in designated Satellite Accumulation Area (SAA) E->G F->G H Container Full? G->H H->G No I Seal Container, Finalize Label, Request EHS Pickup H->I Yes J Licensed Hazardous Waste Transporter I->J K Permitted Treatment, Storage, and Disposal Facility (TSDF) J->K

Caption: Decision workflow for Thieno[3,2-b]pyridin-5-ylmethanol waste.

Final Disposal Pathway and Regulatory Framework

All hazardous waste is regulated from "cradle to grave" under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11] This means generators are responsible for the waste from its creation to its ultimate disposal.[11]

Once a waste container is full, it must be sealed and a pickup requested through your institution's Environmental Health & Safety (EHS) office or a designated hazardous waste coordinator.[3] Do not dispose of this chemical down the drain or in the regular trash.[8] The EHS office will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, likely via high-temperature incineration.[11][12]

By following this guide, you contribute to a culture of safety and environmental stewardship, ensuring that our innovative work in the laboratory does not come at the cost of personal or public health.

References

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Organic Chemistry, 1(2), 1-15. Retrieved from [Link]

  • Thieno(2,3-c)pyridine. PubChem, National Institutes of Health. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series: synthesis, effects in human tumor cells growth, cell cycle analysis, apoptosis and evaluation of toxicity using non-tumor cells. (2012, March 28). Molecules. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Retrieved from [Link]

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research. Retrieved from [Link]

  • Chemical Waste Procedures. (2025, September 25). University of Illinois, Division of Research Safety. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. California State University, Fullerton, Campus Safety Division. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety. Retrieved from [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

Sources

Handling

Standard Operating Procedure &amp; Safety Guide: Handling Thieno[3,2-b]pyridin-5-ylmethanol

Executive Summary & Chemical Identity Thieno[3,2-b]pyridin-5-ylmethanol is a highly specialized heterocyclic intermediate frequently utilized in pharmaceutical drug discovery, particularly in the synthesis of neuroactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Thieno[3,2-b]pyridin-5-ylmethanol is a highly specialized heterocyclic intermediate frequently utilized in pharmaceutical drug discovery, particularly in the synthesis of neuroactive compounds such as negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor subtype 5 (mGlu5) [2]. Because of its potent biological relevance and the inherent reactivity of the thienopyridine scaffold, strict adherence to specialized handling protocols is mandatory to mitigate skin, eye, and respiratory hazards [1].

Table 1: Chemical Identity and Hazard Profile

PropertySpecification
Chemical Name Thieno[3,2-b]pyridin-5-ylmethanol
CAS Number 161004-98-4
Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3 - Respiratory)

Mechanistic Hazard Analysis & PPE Selection

Understanding the physicochemical properties of Thieno[3,2-b]pyridin-5-ylmethanol is essential for selecting appropriate Personal Protective Equipment (PPE). Do not simply wear PPE; understand why it protects you.

  • Dermal & Ocular Hazards (H315, H319): The lipophilic nature of the thienopyridine core allows it to interact with lipid bilayers, causing acute irritation. Crucial Causality: When solubilized in highly permeant carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)—common in drug discovery workflows—the dermal absorption rate of the active compound increases exponentially.

  • Respiratory Hazards (H335): As a finely milled solid, this compound is prone to static buildup, creating an aerosolized dust hazard during transfer. Inhalation can lead to mucous membrane irritation and unintended systemic exposure to a pharmacologically active scaffold.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Standard nitrile gloves (minimum 0.11 mm thickness) provide adequate protection for handling the solid compound. If handling the compound in DMSO or DCM, double-gloving or utilizing thicker composite gloves (e.g., butyl rubber over nitrile) is required, as standard nitrile degrades rapidly upon continuous exposure to these carrier solvents.

  • Eye Protection: ANSI Z87.1-compliant tightly fitting chemical safety goggles. Standard safety glasses are insufficient due to the risk of fine powder scattering.

  • Body Protection: Flame-retardant, knee-length laboratory coat with fitted cuffs to prevent wrist exposure.

  • Respiratory Protection: Handling must be strictly restricted to a certified chemical fume hood. If a hood is temporarily unavailable, an N95 or P100 particulate respirator is mandatory to filter airborne micro-particles.

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system to ensure maximum safety and minimize contamination during experimental execution.

Step 1: Pre-Operation Verification
  • Fume Hood Validation: Verify the fume hood monitor displays a face velocity of ≥100 feet per minute (fpm). Do not open the chemical container if the alarm is active or the flow is compromised.

  • Static Mitigation: Wipe the interior of the fume hood and the analytical balance with a static-dissipative solution. Heterocyclic powders carry static charges that cause them to repel from metal spatulas and become airborne, increasing inhalation risks.

Step 2: Weighing and Transfer
  • Preparation: Place an anti-static weighing boat on the balance inside the fume hood. Tare the balance.

  • Dispensing: Using a grounded micro-spatula, carefully transfer the Thieno[3,2-b]pyridin-5-ylmethanol into the weigh boat. Pro-tip: Keep the source bottle as close to the weigh boat as possible to minimize the transfer distance and reduce the risk of dropping.

  • Sealing: Once the desired mass is achieved, immediately cap the source bottle. Transfer the weighed solid into the reaction vessel (e.g., a round-bottom flask or scintillation vial) and seal it with a septum before removing it from the hood.

Step 3: Solubilization
  • Solvent Addition: Introduce solvents (e.g., DMSO, DMF, or DCM) via a syringe through the septum of the closed reaction vessel. This closed-system addition prevents the aerosolization of the powder that often occurs when liquid is rapidly poured onto a dry solid.

  • Agitation: Vortex or sonicate the sealed vessel until complete dissolution is visually confirmed.

Spill Response & Disposal Plan

Spill Response Methodology
  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the irritating powder, exacerbating the H335 hazard. Instead, lightly mist the spill with a compatible solvent (e.g., isopropanol or water) to dampen the powder, then wipe it up with absorbent pads.

  • Liquid Spills (in Solvent): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep the absorbed mixture into a designated hazardous waste container using a non-sparking tool.

Disposal Plan

Thieno[3,2-b]pyridin-5-ylmethanol and its contaminated packaging must be treated as hazardous chemical waste [1].

  • Segregation: Collect solid waste and liquid waste in separate, clearly labeled, and chemically compatible high-density polyethylene (HDPE) containers.

  • Labeling: Label the container with "Hazardous Waste: Toxic/Irritant Solid - Thieno[3,2-b]pyridin-5-ylmethanol" and include the GHS hazard pictograms.

  • Destruction: Disposal must be executed via EPA-compliant high-temperature incineration by a licensed hazardous waste contractor. Do not flush down the sink or dispose of in standard municipal waste.

Workflow Visualization

G H Hazard Identification H315 (Skin), H319 (Eye), H335 (Resp) EC Engineering Controls Fume Hood (Face Velocity ≥100 fpm) H->EC Dictates PPE PPE Selection Nitrile Gloves, Goggles, Lab Coat EC->PPE Supplements OP Operational Execution Anti-Static Weighing & Closed Transfer PPE->OP Enables Safe DISP Waste Disposal EPA-Compliant Incineration OP->DISP Generates Waste

Logical workflow mapping hazard identification to engineering controls, PPE, and waste disposal.

References

  • Title: Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: ACS Medicinal Chemistry Letters URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thieno[3,2-b]pyridin-5-ylmethanol
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Thieno[3,2-b]pyridin-5-ylmethanol
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